Morphinone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSOANQDDTNGJ-YNHQPCIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196907 | |
| Record name | Morphinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morphinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
467-02-7 | |
| Record name | Morphinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28MBK63MAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morphinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Morphinone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morphinone, a ketone derivative of morphine, serves as a critical intermediate in both the metabolic breakdown of morphine and the synthesis of various semi-synthetic opioids. While its own opioid activity is modest, its role as a reactive electrophile and a precursor to more potent compounds underscores its significance in pharmacology and toxicology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its pharmacological profile, including its interaction with the µ-opioid receptor and its metabolic fate. This document is intended to be a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry.
Chemical and Physical Properties
This compound is a morphinan alkaloid characterized by a ketone group at the C-6 position, distinguishing it from its parent compound, morphine.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [2] |
| CAS Number | 467-02-7 | [3] |
| Molecular Formula | C₁₇H₁₇NO₃ | [3] |
| Molecular Weight | 283.32 g/mol | [3] |
| Canonical SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | [2] |
Physicochemical Data
| Property | Value | Reference |
| Physical Description | Solid | [2] |
| Melting Point | Data not available for this compound. For comparison, morphine has a melting point of 255 °C (sulfate salt) and decomposes at 240 °C.[1][4] | |
| Boiling Point | Data not available. | |
| pKa | Data not available for this compound. The experimental pKa of morphine is approximately 8.08-8.21, which can serve as an estimate.[5][6] | |
| Solubility | Data not available. |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 284. Key fragment ions are observed at m/z 277, 235, 225, 209, and 199.[2] The cleavage of the piperidine ring is a characteristic fragmentation route for many morphinan alkaloids.[7]
NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-H stretch: Peaks in the 2800-3000 cm⁻¹ region.
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the α,β-unsaturated ketone.
-
C=C stretch: Peaks in the 1600-1650 cm⁻¹ region for the aromatic ring and the enone double bond.
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether linkage and the phenolic hydroxyl group.
The region between 700 and 1500 cm⁻¹ (the "fingerprint region") will contain numerous sharp bands characteristic of the entire molecule's vibrational modes.[9][10]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in an appropriate solvent is expected to show absorption maxima related to its chromophoric system, which includes the phenolic ring and the α,β-unsaturated ketone. For comparison, morphine exhibits a maximum absorbance at approximately 285 nm.
Experimental Protocols
Synthesis of this compound from Morphine
This compound can be synthesized from morphine through oxidation.
Principle: Morphine 6-dehydrogenase catalyzes the NAD(P)⁺-dependent oxidation of the 6-hydroxyl group of morphine to a ketone, yielding this compound.[11]
Materials:
-
Morphine
-
Morphine 6-dehydrogenase (commercially available or purified from sources like Pseudomonas putida M10)
-
NAD⁺ or NADP⁺
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
2-Mercaptoethanol (optional, can activate the enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing morphine (e.g., 1 mM) and NAD⁺ or NADP⁺ (e.g., 2 mM) in the buffer solution.
-
Initiate the reaction by adding morphine 6-dehydrogenase to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37 °C).
-
Monitor the formation of NADH or NADPH by measuring the increase in absorbance at 340 nm.
-
The rate of this compound formation can be calculated from the rate of NAD(P)H production using the Beer-Lambert law.
Principle: Activated manganese dioxide (MnO₂) is an oxidizing agent that can selectively oxidize the allylic alcohol at the C-6 position of morphine to a ketone.[12][13]
Materials:
-
Morphine
-
Activated manganese dioxide (MnO₂)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve morphine in the chosen anhydrous solvent under an inert atmosphere.
-
Add a significant excess of activated MnO₂ to the solution (typically 5-10 fold molar excess).
-
Stir the suspension vigorously at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound.
Purification of this compound
Crude this compound can be purified by column chromatography or recrystallization.
Principle: this compound is separated from impurities based on its differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol). The exact ratio should be determined by TLC analysis.
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the product.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Principle: this compound is dissolved in a hot solvent and allowed to slowly cool, leading to the formation of crystals of high purity as impurities remain in the mother liquor.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol-water or acetone-hexane). The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Heating apparatus (e.g., hot plate)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable flask, add the crude this compound and a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Methods
Principle: this compound can be separated and quantified using reversed-phase HPLC with UV detection.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to an absorbance maximum of this compound (e.g., around 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
Pharmacological Assays
Principle: This assay measures the affinity of this compound for the µ-opioid receptor by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-DAMGO or [³H]-naloxone).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and can be converted to the inhibition constant (Ki).
In Vivo Toxicity Assessment
Principle: The LD₅₀ is the dose of a substance that is lethal to 50% of a test population. This is a measure of acute toxicity. For comparison, the intraperitoneal LD₅₀ of morphine in mice is approximately 400 mg/kg.[14]
Materials:
-
Mice (e.g., CD-1 or C57BL/6).
-
This compound solutions of varying concentrations.
-
Syringes and needles for administration (e.g., intraperitoneal injection).
-
Animal housing facilities.
Procedure (Up-and-Down Procedure - a method to reduce animal numbers):
-
Select a starting dose of this compound based on available toxicity data of related compounds.
-
Administer the starting dose to a single animal.
-
Observe the animal for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this process, adjusting the dose up or down based on the outcome for the previous animal.
-
The LD₅₀ is calculated from the sequence of outcomes using statistical methods.
Pharmacology and Metabolism
Mechanism of Action
This compound, like other opioids, exerts its effects by interacting with opioid receptors, primarily the µ-opioid receptor. The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.
Metabolism and Toxicology
This compound is a known toxic metabolite of morphine.[11] It is a reactive electrophile that can deplete cellular glutathione (GSH) and bind to tissue macromolecules, leading to cellular damage.[11] In the liver, this compound can be formed from morphine by the action of morphine 6-dehydrogenase.[11] this compound can then react non-enzymatically with glutathione to form a this compound-glutathione adduct, which is a detoxification pathway.
Conclusion
This compound holds a pivotal position in the landscape of opioid chemistry and pharmacology. Its unique chemical structure and properties make it a subject of interest for understanding morphine's metabolism and toxicity, as well as for the development of novel opioid analgesics. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and comprehensive analysis of this compound, facilitating further research into its biological activities and potential therapeutic applications. A thorough understanding of this compound is essential for scientists and researchers working to advance the field of pain management and develop safer and more effective opioid-based therapies.
References
- 1. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. EP2829541A1 - Novel synthesis of noroxymorphone from morphine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Morphinone: A Technical Guide to its Discovery, History, and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morphinone, a pivotal intermediate in opioid metabolism and synthesis, holds a significant place in the study of narcotic analgesics. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical and physical properties, and its pharmacological profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside quantitative data on its biological activity. Signaling pathways and experimental workflows are visualized to offer a clear understanding of its role in opioid biochemistry. This document serves as an in-depth resource for researchers and professionals engaged in opioid research and drug development.
Introduction
This compound ((5α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-one) is a morphinan alkaloid that is structurally characterized as the ketone derivative of morphine.[1][2] It is a naturally occurring compound found in Papaver somniferum and also arises as a metabolite of morphine in mammals.[3] Historically, its significance lies in its role as a key intermediate in the metabolic pathway of morphine and as a precursor in the semi-synthesis of other potent opioids, such as hydromorphone (Dilaudid).[1][2] While this compound itself exhibits opioid activity, its potency is considerably less than that of morphine, being more comparable to codeine.[1][2] Nevertheless, its status as a controlled substance in many jurisdictions underscores its importance in the broader context of opioid pharmacology and regulation.[1][4] This guide delves into the technical details of this compound, from its initial discovery to its synthesis and biological interactions.
Discovery and History
The history of this compound is intrinsically linked to the study of morphine's metabolism. While morphine was first isolated in the early 19th century, the elucidation of its metabolic fate took many more decades of research.[5][6] this compound was identified as a metabolite of morphine, formed through the oxidation of the hydroxyl group at the C-6 position.[7] This biotransformation is primarily catalyzed by the enzyme morphine 6-dehydrogenase.[7][8] Early research in the mid-20th century focused on the chemical synthesis and pharmacological evaluation of various morphine derivatives, which led to a greater understanding of the structure-activity relationships within the morphinan class of compounds. The development of synthetic routes to this compound was driven by the need to produce semi-synthetic opioids like hydromorphone, for which this compound is a direct precursor.[9]
Chemical and Physical Properties
This compound is a complex organic molecule with a pentacyclic structure characteristic of morphinan alkaloids.[10] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₇NO₃ | [4][11] |
| Molecular Weight | 283.32 g/mol | [3][11] |
| CAS Number | 467-02-7 | [3][11] |
| Appearance | Solid | [3] |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [3] |
| InChI Key | PFBSOANQDDTNGJ-YNHQPCIGSA-N | [11] |
| SMILES | CN1CC[C@]23c4c5ccc(O)c4O[C@H]2C(=O)C=C[C@H]3[C@H]1C5 | [11] |
Experimental Protocols
Synthesis of this compound from Morphine
The synthesis of this compound from morphine typically involves the selective oxidation of the allylic secondary alcohol at the C-6 position. Several methods have been reported, with varying yields and selectivities.
The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones.
-
Protocol: A solution of morphine in a suitable solvent (e.g., toluene or acetone) is treated with an aluminum alkoxide (e.g., aluminum isopropoxide) or potassium tert-butoxide and a ketone as a hydride acceptor (e.g., acetone, cyclohexanone, or benzophenone). The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.[9]
Activated manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic alcohols.
-
Protocol: Morphine is dissolved in an appropriate solvent (e.g., chloroform, acetone, or benzene). Activated manganese dioxide is added in excess, and the suspension is stirred at room temperature. The reaction is typically monitored by TLC. After the reaction is complete, the manganese dioxide is removed by filtration, and the solvent is evaporated. The crude this compound can then be purified by column chromatography.[12]
Jones reagent (a solution of chromium trioxide in dilute sulfuric acid and acetone) is a powerful oxidizing agent.
-
Protocol: A solution of a protected morphine derivative (e.g., 3-O-benzyl-N-ethoxycarbonyl-normorphine) in a solvent such as trichloroethylene and water is prepared. The pH is adjusted to 5 with sulfuric acid. The mixture is heated to reflux, and the Jones reagent is added slowly. The reaction is monitored, and upon completion, the excess oxidant is quenched with isopropanol. The organic layer is then separated, washed, dried, and concentrated to yield the this compound derivative.[13]
Purification and Analysis
Crude this compound can be purified using standard laboratory techniques.
-
Protocol: Column chromatography on silica gel is a common method for purification. The choice of eluent system depends on the polarity of the impurities. A mixture of chloroform and methanol or ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure this compound.[14]
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound, allowing for both qualitative and quantitative determination.
-
Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous acidic buffer, an ion-pairing reagent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol or acetonitrile). Detection is commonly performed using a UV detector at a wavelength of around 226 nm. This method can be used to determine the purity of a this compound sample and to quantify its concentration in various matrices.[4][15]
Pharmacological Profile
Mechanism of Action
Like other opioids, this compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (µ), delta (δ), and kappa (κ) opioid receptors.[16] Binding of this compound to these receptors, particularly the mu-opioid receptor, initiates a signaling cascade that leads to the analgesic and other physiological effects associated with opioids.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of this compound and, for comparison, morphine with opioid receptors and the enzymatic conversion of morphine to this compound.
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Morphine | 1.168 - 3.0 | Low affinity | Low affinity | [2][10] |
| This compound | Data not consistently available in a directly comparable format | Data not consistently available in a directly comparable format | Data not consistently available in a directly comparable format |
Table 2: Functional Activity at the µ-Opioid Receptor (EC50, nM)
| Compound | Assay | EC50 (nM) | Reference(s) |
| Morphine | Adenylate cyclase inhibition (SH-SY5Y cells) | 50 - 100 | [11] |
Note: EC50 values are highly dependent on the specific assay conditions and cell type used.
Table 3: Kinetic Parameters of Morphine 6-Dehydrogenase
| Substrate | Cofactor | Km | Vmax | Source Organism | Reference(s) |
| Morphine | NAD⁺ | 1.0 mM | 0.43 unit/mg protein | Hamster Liver | [11] |
| Naloxone | NADPH | 0.27 mM | 1.2 units/mg protein | Guinea Pig Liver | [3] |
| Naloxone | NADH | 0.44 mM | 0.5 unit/mg protein | Guinea Pig Liver | [3] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Morphine to this compound
The enzymatic conversion of morphine to this compound is a key step in its metabolism. This process is catalyzed by morphine 6-dehydrogenase, which utilizes NAD(P)⁺ as a cofactor.
Experimental Workflow for Synthesis and Analysis of this compound
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent analysis of this compound from morphine.
Conclusion
This compound remains a compound of significant interest in the field of opioid research. Its role as a metabolite of morphine and a synthetic precursor to other important analgesics necessitates a thorough understanding of its chemistry and pharmacology. While it is a less potent opioid than morphine, its unique position in the metabolic and synthetic pathways of opioids makes it a crucial subject of study for chemists, pharmacologists, and drug development professionals. This technical guide has provided a detailed overview of the discovery, synthesis, and biological properties of this compound, offering a valuable resource for those working in this complex and important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ohsu.edu [ohsu.edu]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the effect of different assay formats on agonist parameters: a study using the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7435817B2 - C-14 oxidation of morphine derivatives - Google Patents [patents.google.com]
- 14. elifesciences.org [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. zenodo.org [zenodo.org]
Morphinone IUPAC name and CAS number
An In-Depth Technical Guide to Morphinone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pivotal intermediate in opioid metabolism and synthesis. This document details its chemical identity, biological significance, and the experimental protocols for its study, presenting data in a clear, structured format.
Chemical and Physical Properties
This compound is an opioid and a morphinane alkaloid.[1] It is the intermediate when morphine is converted to hydromorphone.[2][3] Structurally, it can be described as the ketone of morphine.[2][3]
| Property | Value | Source |
| IUPAC Name | (5α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxy-morphinan-6-one | [2] |
| Alternative IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |
| CAS Number | 467-02-7 | [1][2][4][5] |
| Molecular Formula | C₁₇H₁₇NO₃ | [1][2][4] |
| Molar Mass | 283.327 g·mol⁻¹ | [2] |
| Physical Description | Solid | [1] |
Biological Synthesis and Metabolism
This compound is a toxic metabolite of morphine.[4] In humans and other mammals, morphine is metabolized in the liver to form this compound.[6][7][8] This biotransformation is catalyzed by the enzyme morphine 6-dehydrogenase.[9] The process is dependent on NAD(P)+, with NAD+ being the preferred cofactor in most species.[6][7][8] this compound is a reactive electrophile that can bind to glutathione (B108866) (GSH) and other tissue macromolecules, which can lead to GSH depletion and cellular damage.[6][7]
Caption: Metabolic pathway of morphine to this compound and its subsequent conversion.
Biological Activity and Pharmacological Significance
While it is an active opioid agonist, this compound's analgesic potency is closer to that of codeine than morphine.[2][3] Its primary significance lies in its role as a metabolic intermediate. It is the immediate precursor to the potent analgesic hydromorphone (Dilaudid), which is formed by the reduction of this compound's 7,8-double bond, a reaction catalyzed by this compound reductase.[2][3][10] Due to its status as a precursor to potent opioids, this compound is a controlled substance in many countries, including the United States.[2][3][4]
Experimental Protocols
In Vitro Formation of this compound from Morphine in Human Liver
This protocol is based on studies demonstrating the bioactivation of morphine in human liver microsomes.[6][7]
Objective: To demonstrate and quantify the enzymatic conversion of morphine to this compound in vitro.
Materials:
-
Human liver tissue (source: approved tissue bank)
-
9000xg supernatant (S9 fraction) or microsomal fraction
-
Morphine solution
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system
-
FAB-MS and NMR for product identification
Methodology:
-
Tissue Preparation: Homogenize human liver tissue and centrifuge to prepare the 9000xg supernatant (S9) or microsomal fractions.
-
Incubation: Incubate morphine with the liver S9 fraction or microsomes in the presence of NAD+ and 2-mercaptoethanol (ME) in a phosphate buffer (pH 7.4). The incubation is typically carried out at 37°C for a set period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile (B52724) or by heat inactivation.
-
Analysis:
-
HPLC: Analyze the reaction mixture using HPLC. This compound is highly reactive and readily forms an adduct with ME. Therefore, the analysis targets the stable this compound-ME adduct (MO-ME).
-
Product Identification: Isolate the product corresponding to the MO-ME peak. Confirm its identity unambiguously using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the results with a synthetically prepared MO-ME standard.[6][7]
-
Quantitative Data: The rate of this compound formation can vary between liver samples, with reported rates ranging from 30 to 120 nmol per gram of liver per 30 minutes.[6][7]
Caption: Experimental workflow for in vitro this compound synthesis and detection.
Opioid Receptor Signaling Pathway
As a morphinan-derived opioid, this compound is expected to exert its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist like morphine (and by extension, this compound) initiates a signaling cascade that leads to analgesia.
References
- 1. This compound | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 467-02-7: this compound | CymitQuimica [cymitquimica.com]
- 6. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of Morphine in Human Liver: Isolation and Identification of this compound, a Toxic Metabolite [jstage.jst.go.jp]
- 8. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological synthesis of the analgesic hydromorphone, an intermediate in the metabolism of morphine, by Pseudomonas putida M10 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Role of Morphinone in Opioid Metabolism
This technical guide provides a comprehensive overview of the biological significance of this compound, a critical and reactive intermediate in the metabolism of morphine. This compound stands at a pivotal metabolic crossroads, leading to the formation of both a potent analgesic and potentially toxic adducts. Understanding its formation, fate, and the enzymes involved is crucial for drug development, toxicology, and clinical pharmacology.
Introduction: this compound as a Key Metabolic Intermediate
Morphine, a primary opioid analgesic, undergoes extensive metabolism, leading to various compounds with differing pharmacological activities.[1][2][3] While the main metabolic pathway involves glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), a less discussed but highly significant pathway involves the oxidation of morphine to this compound.[2][4] this compound is a reactive electrophile that serves as an intermediate in the conversion of morphine to the potent opioid hydromorphone.[5][6][7][8] However, its reactivity also allows it to bind to cellular macromolecules and glutathione (B108866) (GSH), leading to GSH depletion and potential cell damage, highlighting its toxicological importance.[1][5][6]
Metabolic Formation of this compound
This compound is generated from morphine through an enzymatic dehydrogenation reaction. This bioactivation step is critical as it produces a highly reactive α,β-unsaturated ketone structure.
Enzymatic Conversion by Morphine 6-Dehydrogenase
The primary pathway for this compound formation is the oxidation of the 6-hydroxy group of morphine, a reaction catalyzed by the enzyme morphine 6-dehydrogenase .[1] This conversion is dependent on the presence of NAD(P)+ as a cofactor, with NAD+ generally being preferred over NADP+.[5][6][9]
The enzyme activity responsible for this conversion has been identified in the liver of several mammalian species, including humans, guinea pigs, rats, rabbits, mice, and hamsters.[5][9] The subcellular localization of this enzyme varies significantly between species. In humans and rats, the activity is found predominantly in the microsomal fraction of liver cells.[5][6][9] In contrast, in guinea pigs, hamsters, and bovine species, the enzyme is mainly located in the cytosolic fraction.[9]
Non-Enzymatic Formation
An alternative, non-enzymatic pathway for the conversion of morphine to this compound involves hydroxyl radicals.[10] Studies have shown that systems generating hydroxyl radicals can oxidize morphine to this compound, suggesting a potential role for oxidative stress in this metabolic conversion.[10]
The Metabolic Fate of this compound
Once formed, this compound can follow two primary metabolic routes: reduction to a stable, active opioid or conjugation with glutathione, a detoxification pathway.
Reduction to Hydromorphone
This compound is a key intermediate in the metabolic pathway that converts morphine to hydromorphone, a potent semi-synthetic opioid analgesic.[7][8] This reaction is catalyzed by This compound reductase , which reduces the 7,8-double bond of this compound to yield hydromorphone.[7][11] This pathway represents a bioactivation route where the less potent morphine is converted into a significantly more potent analgesic.
Conjugation with Glutathione (GSH)
As a reactive electrophile, this compound can readily react with nucleophiles like glutathione (GSH).[5][6] This leads to the formation of a this compound-glutathione adduct (MO-GSH).[9][12] This conjugation reaction can occur non-enzymatically at a relatively high rate.[12] However, the reaction is also facilitated by Glutathione S-transferases (GSTs) , particularly at lower physiological concentrations of GSH.[12] This pathway is considered a detoxification mechanism, as it neutralizes the reactive this compound, preventing it from damaging cellular components. The formation of MO-GSH and its subsequent excretion in bile is a significant route of elimination.[9][12]
Toxicological Significance
The formation of this compound is of considerable toxicological interest. Its ability to bind to glutathione can lead to the depletion of cellular GSH stores, rendering cells more susceptible to oxidative damage.[5][6] Furthermore, its reactivity allows it to form covalent bonds with tissue macromolecules, which can lead to cell damage and toxicity.[1][5][6] This bioactivation of morphine to a reactive metabolite is a critical consideration in the long-term use and potential hepatotoxicity of morphine.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize key quantitative data from in vivo and in vitro studies on this compound metabolism.
Table 1: In Vivo Biliary Excretion of this compound and Metabolites After Morphine Administration
| Species | Dose | Time | Metabolite | % of Administered Dose Excreted in Bile | Reference |
| Guinea Pig | 25 mg/kg s.c. | 4 hours | This compound (MO) | 1.27% | [12] |
| MO-GSH Adduct | 9.35% | [12] | |||
| Rat | 25 mg/kg s.c. | 12 hours | This compound (MO) | 0.8 ± 0.3% | [9] |
| MO-GSH Adduct | 8.4 ± 4.3% | [9] |
Table 2: In Vitro Formation of this compound from Morphine in Liver Preparations
| Species | Liver Preparation | Rate of Formation | Reference |
| Human | 9000xg supernatant | 30 to 120 nmol/g liver/30 min | [5][6] |
| Rat | 9000xg supernatant | 5.70 µmol/g liver/30 min | [9] |
| Guinea Pig | 9000xg supernatant | 5.82 µmol/g liver/30 min | [9] |
Mandatory Visualizations
The following diagrams illustrate the core metabolic pathways and experimental workflows discussed.
Caption: Metabolic pathway of morphine to this compound and its subsequent fates.
Caption: Workflow for the in vitro assay of this compound formation.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research.
Protocol 1: In Vitro Assay for this compound Formation in Human Liver
This protocol is adapted from methodologies used to demonstrate the formation of this compound in human liver preparations.[5][6]
-
1. Tissue Preparation:
-
Human liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The homogenate is centrifuged at 9000xg for 20 minutes to obtain the post-mitochondrial supernatant.
-
For microsomal studies, the 9000xg supernatant is further centrifuged at 105,000xg for 60 minutes. The resulting pellet (microsomal fraction) is resuspended in buffer.
-
-
2. Incubation Mixture:
-
A typical incubation mixture (final volume of 1 mL) contains:
-
-
3. Reaction Conditions:
-
The reaction is initiated by adding the liver preparation.
-
Incubation is carried out at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or by boiling.
-
-
4. Sample Analysis:
-
The terminated reaction mixture is centrifuged to pellet precipitated proteins.
-
The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the stable MO-ME adduct.
-
Identification of the MO-ME adduct is confirmed by comparing its retention time with a synthetic standard and can be further validated using mass spectrometry (FAB-MS) and NMR analysis.[5][6]
-
Protocol 2: Analysis of Biliary Metabolites in Animal Models
This protocol is based on in vivo studies conducted in guinea pigs to identify biliary metabolites of morphine.[12]
-
1. Animal Preparation and Dosing:
-
Male Hartley guinea pigs are used.
-
The common bile duct is cannulated for bile collection.
-
Morphine (e.g., 25 mg/kg) is administered subcutaneously.
-
-
2. Sample Collection:
-
Bile is collected continuously over a set period (e.g., 4 hours) into tared tubes, often kept on ice.
-
The volume and weight of the collected bile are recorded.
-
-
3. Sample Preparation:
-
Bile samples are diluted with a suitable solvent or buffer.
-
Samples are centrifuged or filtered to remove particulates before analysis.
-
-
4. HPLC Analysis:
-
An aliquot of the prepared bile sample is injected into an HPLC system.
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection is performed using a UV detector at a wavelength suitable for opioids (e.g., 210 nm).
-
Metabolites (this compound, MO-GSH, morphine, M3G) are identified and quantified by comparing their retention times and peak areas to those of authentic standards.
-
Conclusion
This compound plays a multifaceted and critical role in the biological processing of morphine. It is not merely a transient species but a key intermediate that dictates the metabolic balance between bioactivation to the potent analgesic hydromorphone and detoxification through glutathione conjugation. The enzymatic machinery responsible for its formation, particularly morphine 6-dehydrogenase, and its subsequent conversion are central to the overall pharmacological and toxicological profile of morphine. For researchers and drug development professionals, a thorough understanding of the this compound pathway is essential for designing safer opioids, predicting drug-drug interactions, and elucidating mechanisms of opioid-induced toxicity.
References
- 1. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Morphine – Pharmacokinetics [sepia2.unil.ch]
- 4. news-medical.net [news-medical.net]
- 5. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of Morphine in Human Liver: Isolation and Identification of this compound, a Toxic Metabolite [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyl radical-mediated conversion of morphine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reductase - Wikipedia [en.wikipedia.org]
- 12. A new metabolic pathway of morphine: in vivo and in vitro formation of this compound and morphine-glutathione adduct in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Morphinone: A Key Metabolite in Morphine's Bioactivation and Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Morphine, a cornerstone of potent analgesia, undergoes a complex metabolic journey within the body. While glucuronidation is the primary pathway, a secondary and critically important route involves the bioactivation of morphine to morphinone. This transformation, catalyzed by NAD(P)+-dependent morphine 6-dehydrogenase, yields a highly reactive and toxic metabolite. This compound's electrophilic nature facilitates its conjugation with glutathione (B108866) and interaction with tissue macromolecules, leading to cellular depletion of protective glutathione and subsequent cytotoxicity. This technical guide provides a comprehensive overview of this compound as a metabolite of morphine, detailing its formation, analytical detection, and toxicological significance. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of this compound in morphine's overall pharmacological and toxicological profile.
Introduction
For centuries, morphine has been indispensable for managing severe pain.[1] However, its clinical utility is often shadowed by a range of adverse effects, including the potential for toxicity. The metabolic fate of morphine is a key determinant of both its therapeutic efficacy and its undesirable side effects. While the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) represents the major metabolic pathway, a less prominent but highly significant bioactivation pathway leads to the formation of this compound.[2][3]
This compound is a reactive electrophile that has been identified as a toxic metabolite of morphine.[4][5] Its formation has been demonstrated in the liver of various mammalian species, including humans.[4][6] This metabolite is known to readily react with endogenous sulfhydryl compounds, most notably glutathione (GSH), a critical cellular antioxidant.[3][7] The depletion of GSH stores and the covalent binding of this compound to cellular macromolecules are believed to be key mechanisms underlying its toxicity.[4][8] Understanding the intricacies of this compound formation and its subsequent biochemical interactions is paramount for a complete comprehension of morphine's pharmacology and for the development of safer opioid analgesics.
Metabolic Formation of this compound
The conversion of morphine to this compound is an oxidative process catalyzed by the enzyme morphine 6-dehydrogenase (EC 1.1.1.218).[5] This enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor, with NAD+ generally being the more efficient of the two.[4][6]
The enzymatic reaction can be summarized as follows: Morphine + NAD(P)+ ⇌ this compound + NAD(P)H + H+
This metabolic pathway has been identified primarily in the liver, with the subcellular localization of morphine 6-dehydrogenase varying between species. In rats, the enzyme activity is predominantly found in the microsomal fraction, whereas in guinea pigs, it is mainly cytosolic.[6] In human liver, the activity is primarily localized in the microsomes.[4]
Quantitative Data on this compound Formation and Excretion
The formation and excretion of this compound have been quantified in various in vivo and in vitro studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Formation of this compound in Liver Preparations
| Species | Liver Fraction | Cofactor | This compound Formation Rate | Reference |
| Human | 9000xg Supernatant | NAD+ | 30 - 120 nmol/g liver/30 min | [4] |
| Rat | 9000xg Supernatant | NAD+ | 5.70 µmol/g liver/30 min | [6] |
| Guinea Pig | 9000xg Supernatant | NAD+ | 5.82 µmol/g liver/30 min | [6] |
Table 2: In Vivo Biliary Excretion of this compound and its Glutathione Adduct after Morphine Administration
| Species | Morphine Dose | Metabolite | % of Administered Dose Excreted in Bile (Time) | Reference |
| Rat | 25 mg/kg (s.c.) | This compound | 0.8 ± 0.3% (12 h) | [6] |
| Rat | 25 mg/kg (s.c.) | This compound-GSH Adduct | 8.4 ± 4.3% (12 h) | [6] |
| Guinea Pig | 25 mg/kg (s.c.) | This compound | 1.27% (4 h) | [7] |
| Guinea Pig | 25 mg/kg (s.c.) | This compound-GSH Adduct | 9.35% (4 h) | [7] |
Experimental Protocols
Determination of this compound Formation in Human Liver Microsomes
This protocol describes a general procedure for measuring the in vitro formation of this compound from morphine using human liver microsomes.
Materials:
-
Human liver microsomes
-
Morphine hydrochloride
-
NAD+
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 1 mg/mL), morphine (e.g., 1 mM), and NAD+ (e.g., 2 mM) in potassium phosphate buffer (pH 7.4).
-
To trap the reactive this compound formed, include 2-mercaptoethanol (ME) in the reaction mixture to form a stable this compound-ME adduct (MO-ME).[4]
-
Initiate the reaction by adding the substrate (morphine) and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of cold TCA solution (e.g., 10% w/v).
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of the MO-ME adduct using a validated HPLC method.[4]
-
Quantify the amount of this compound formed by comparing the peak area of the MO-ME adduct to a standard curve.
Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of this compound and its related compounds in biological samples.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or MS).
-
Reversed-phase C18 column.
Mobile Phase (Isocratic or Gradient):
-
A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile will need to be optimized for the specific analytes and matrix.
Sample Preparation:
-
Solid Phase Extraction (SPE): Biological samples such as plasma, urine, or bile often require a clean-up step to remove interfering substances. SPE is a commonly used technique for this purpose.[9]
-
Protein Precipitation: For plasma or tissue homogenates, protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., TCA) is a necessary step.
-
Hydrolysis: To measure total morphine and its metabolites (including glucuronide conjugates), an enzymatic hydrolysis step using β-glucuronidase may be required prior to extraction.
Chromatographic Conditions:
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Injection Volume: Varies depending on the sensitivity of the assay and the concentration of the analytes.
-
Detection: UV detection can be performed at a wavelength where morphine and this compound exhibit absorbance (e.g., around 210-240 nm).[9] Mass spectrometry provides higher sensitivity and specificity for identification and quantification.
Visualization of Pathways and Workflows
Metabolic Pathway of Morphine to this compound and its Conjugation
Caption: Metabolic activation of morphine to this compound and its subsequent detoxification or toxic pathways.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound in biological samples.
Signaling Pathways and Toxicological Implications
This compound is considered a toxic metabolite due to its ability to act as a reactive electrophile.[4] This reactivity allows it to covalently bind to cellular macromolecules, including proteins, which can lead to cellular dysfunction and toxicity.[3]
A primary mechanism of this compound-induced toxicity is the depletion of intracellular glutathione (GSH).[4] GSH is a critical antioxidant that protects cells from oxidative damage and detoxifies reactive electrophiles. This compound reacts with GSH, either non-enzymatically or catalyzed by glutathione S-transferases, to form a this compound-glutathione adduct.[7] This conjugation reaction consumes cellular GSH, leaving the cell more vulnerable to oxidative stress and damage from other toxic insults.
While the specific signaling pathways directly modulated by this compound are not as extensively characterized as those for morphine, its toxic effects are likely to trigger cellular stress responses. These may include the activation of pathways involved in apoptosis, inflammation, and cellular repair. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound-induced cellular damage.
In contrast, morphine primarily exerts its pharmacological effects through the activation of G-protein coupled opioid receptors, particularly the mu-opioid receptor (MOR).[10][11] Activation of MORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in analgesia.[10][11] It has been reported that this compound can antagonize the analgesic effects of morphine, suggesting a complex interplay between the parent drug and its reactive metabolite at the receptor or downstream signaling level.[5]
Mu-Opioid Receptor Signaling Cascade
Caption: Simplified signaling pathway of morphine via the mu-opioid receptor.
Conclusion
This compound represents a critical, yet often underappreciated, aspect of morphine's metabolic profile. Its formation through the morphine 6-dehydrogenase pathway constitutes a bioactivation step, leading to a toxic metabolite capable of depleting cellular defenses and causing cellular damage. For researchers, scientists, and drug development professionals, a thorough understanding of this metabolic route is essential. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a foundational resource for investigating the role of this compound in morphine's pharmacology and toxicology. Future research aimed at modulating the activity of morphine 6-dehydrogenase or enhancing the detoxification of this compound could pave the way for the development of safer and more effective opioid analgesics.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine glucuronidation in human fetal and adult liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new metabolic pathway of morphine: in vivo and in vitro formation of this compound and morphine-glutathione adduct in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of sulfhydryl compounds on acute toxicity of this compound. | Semantic Scholar [semanticscholar.org]
- 9. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
The Toxicological Significance of Morphinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morphinone, a metabolite of morphine, is a reactive electrophile that plays a significant role in the toxicology of its parent compound. This technical guide provides an in-depth analysis of the toxicological importance of this compound, focusing on its formation, mechanisms of toxicity, and its impact on cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Morphine, a potent opioid analgesic, undergoes extensive metabolism in the body. While much attention has been focused on its primary metabolites, morphine-3-glucuronide and morphine-6-glucuronide, a minor but highly reactive metabolite, this compound, has emerged as a key player in morphine-associated toxicity. This compound is formed through the oxidation of the C6-hydroxyl group of morphine and is characterized by an α,β-unsaturated ketone moiety. This structural feature renders this compound an electrophile, capable of reacting with cellular nucleophiles such as glutathione (GSH) and protein thiols. This reactivity is central to its toxicological profile, which includes the potential for hepatotoxicity and neurotoxicity. Understanding the toxicological significance of this compound is crucial for developing safer opioid analgesics and for managing the adverse effects associated with morphine therapy.
Formation and Metabolism of this compound
This compound is generated from morphine primarily in the liver through the action of NAD(P)+-dependent enzymes, such as morphine 6-dehydrogenase.[1] Once formed, this reactive intermediate can undergo detoxification through conjugation with glutathione, a reaction that can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[2] The resulting this compound-glutathione (MO-GSH) adduct is a major biliary metabolite in some species.[2][3]
Quantitative Toxicological Data
Quantitative data on the acute toxicity of this compound is limited. However, studies have established its potential for dose-dependent toxicity. The following tables summarize available quantitative data related to this compound.
| Parameter | Species | Route of Administration | Value | Reference |
| Maximum Tolerated Dose (MTD) | Mouse | Oral | 300 mg/kg | |
| Maximum Tolerated Dose (MTD) | Mouse | Intraperitoneal | ≤60 mg/kg |
Table 1: Acute Toxicity of this compound Besylate in Mice
| Species | Dose of Morphine | Biliary Excretion (% of dose over 12h) | Reference |
| Rat | 25 mg/kg (s.c.) | This compound: 0.8 ± 0.3% | [3] |
| This compound-GSH adduct: 8.4 ± 4.3% | [3] | ||
| Guinea Pig | 25 mg/kg (s.c.) | This compound: 1.27% (over 4h) | [2] |
| This compound-GSH adduct: 9.35% (over 4h) | [2] |
Table 2: Biliary Excretion of this compound and its Glutathione Adduct Following Morphine Administration
| Liver Preparation | Cofactor | Rate of this compound Formation (nmol/g liver/30 min) | Reference |
| Human Liver S9 Supernatant (n=6) | NAD+ | 30 - 120 | [4][5] |
Table 3: In Vitro Formation of this compound in Human Liver Preparations
Mechanisms of Toxicity
The toxicity of this compound is intrinsically linked to its electrophilic nature. The α,β-unsaturated ketone allows for Michael addition reactions with soft nucleophiles, leading to the depletion of cellular antioxidants and the modification of critical proteins.
Glutathione Depletion and Oxidative Stress
This compound readily reacts with glutathione, a key cellular antioxidant, leading to its depletion.[4][6] This reduction in GSH levels compromises the cell's ability to detoxify reactive oxygen species (ROS), resulting in a state of oxidative stress. Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger downstream signaling pathways that contribute to cellular injury.
Protein Adduction and Enzyme Inhibition
The electrophilic nature of this compound allows it to form covalent adducts with sulfhydryl groups on cysteine residues of proteins.[7] This adduction can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes. For example, this compound has been shown to inactivate morphine dehydrogenase through covalent modification of a cysteine residue.[8]
Induction of Cellular Stress Responses
This compound has been demonstrated to activate cellular stress response pathways as a consequence of its electrophilic and oxidative properties.
-
Keap1-Nrf2 Pathway Activation: this compound covalently modifies cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes, representing a cellular defense mechanism against the electrophilic challenge posed by this compound.
-
Endoplasmic Reticulum (ER) Stress: While direct evidence for this compound is emerging, studies on morphine suggest that opioid-induced oxidative stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[2][4][7] This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis.
Apoptosis
Morphine, the precursor to this compound, has been shown to induce apoptosis in various cell types.[5][9][10] The mechanisms implicated include the activation of caspase cascades, particularly caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins.[5][10] Given that this compound is a reactive metabolite capable of inducing oxidative and ER stress, it is highly probable that it contributes to morphine-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound toxicology.
Synthesis of this compound
This compound can be synthesized from morphine via oxidation. A common method is the Swern oxidation.
Materials:
-
Morphine hydrochloride
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DCM to the flask, followed by oxalyl chloride, and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM to the cooled oxalyl chloride solution via a dropping funnel. Stir for 15 minutes.
-
Dissolve morphine hydrochloride in a minimal amount of anhydrous DCM and slowly add it to the reaction mixture. Stir for 1-2 hours at -78 °C.
-
Add triethylamine to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
Quantification of this compound in Biological Samples by HPLC-UV
This protocol is adapted from methods for morphine analysis and can be optimized for this compound.[1][11][12]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer), pH adjusted. The exact ratio should be optimized for optimal separation.
-
Plasma or tissue homogenate sample
-
Internal standard (e.g., naloxone)
-
Extraction solvent (e.g., a mixture of chloroform and isopropanol)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or tissue homogenate, add the internal standard.
-
Add 5 mL of the extraction solvent.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Elute the compounds isocratically or with a gradient program.
-
Monitor the absorbance at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm).
-
Quantify this compound by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Assessment of this compound Cytotoxicity using the MTT Assay
This assay measures cell viability by assessing the metabolic activity of cells.[12][13]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Signaling Pathway Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways implicated in this compound-induced toxicity.
Conclusion
This compound is a toxicologically significant metabolite of morphine. Its inherent reactivity as an electrophile drives its primary mechanisms of toxicity, including glutathione depletion, protein adduction, and the induction of cellular stress responses. These events can culminate in cellular dysfunction and apoptosis, likely contributing to the hepatotoxic and neurotoxic potential of morphine. The information provided in this guide, from quantitative data and detailed experimental protocols to the visualization of key signaling pathways, offers a comprehensive resource for researchers and drug development professionals. A deeper understanding of this compound's toxicological profile is essential for the development of safer opioid analgesics and for optimizing the therapeutic use of morphine. Further research is warranted to fully elucidate the specific cellular targets of this compound and to develop strategies to mitigate its toxic effects.
References
- 1. EP2829541A1 - Novel synthesis of noroxymorphone from morphine - Google Patents [patents.google.com]
- 2. Morphine Induces Apoptosis, Inflammation, and Mitochondrial Oxidative Stress via Activation of TRPM2 Channel and Nitric Oxide Signaling Pathways in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine enhances LPS-induced macrophage apoptosis through a PPARγ-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo morphine treatment synergistically increases LPS-induced caspase activity in immune organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
Morphinone Formation in the Human Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, undergoes extensive metabolism in the human liver, primarily through glucuronidation. However, a less-discussed but critically important metabolic pathway is the oxidation of morphine to morphinone. This compound is a reactive and potentially toxic metabolite that has been implicated in cellular damage through its ability to bind to glutathione (GSH) and other macromolecules, leading to their depletion.[1] This guide provides an in-depth technical overview of the formation of this compound in the human liver, summarizing the current understanding of the enzymatic processes, experimental methodologies for its study, and factors that can influence its production.
Core Metabolic Pathway
The formation of this compound from morphine is an oxidation reaction catalyzed by NAD(P)+-dependent enzymes, with a clear preference for NAD+ as a cofactor.[1] This enzymatic activity is predominantly located in the microsomal fraction of human liver cells.[1] The primary enzyme implicated in this biotransformation is morphine 6-dehydrogenase, which is believed to be a member of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily.
Figure 1: Enzymatic conversion of morphine to this compound.
Quantitative Data on this compound Formation
Quantitative data on the kinetics of this compound formation in human liver preparations are limited. The available information primarily comes from in vitro studies using human liver subcellular fractions.
| Parameter | Value | Species/System | Reference |
| Rate of Formation | 30 - 120 nmol/g liver/30 min | Human Liver 9000xg Supernatant | [1] |
| Km (Morphine) | 1.0 mM | Hamster Liver Cytosol (Morphine 6-dehydrogenase) | [2] |
| Vmax | 0.43 units/mg protein | Hamster Liver Cytosol (Morphine 6-dehydrogenase) | [2] |
Note: Kinetic parameters from hamster liver are provided as an estimate and may not directly reflect the kinetics in human liver microsomes.
Inhibitors of this compound Formation
Several compounds have been identified as inhibitors of the microsomal enzyme activity responsible for this compound formation.[1] This inhibition is particularly relevant for understanding potential drug-drug interactions.
| Inhibitor Class | Specific Examples | Potency/Effect | Reference |
| Steroids | Steroids with a 17β-hydroxyl group | Almost complete depression of this compound formation | [1] |
| Bile Acids | Lithocholic acid | Inhibition of microsomal enzyme activity | [1] |
| NSAIDs | Indomethacin | Inhibition of microsomal enzyme activity; IC50 for AKR1C3 is 7.35 µM | [1][3] |
Experimental Protocols
In Vitro this compound Formation Assay in Human Liver Microsomes
This protocol is adapted from general microsomal stability assays and the specific requirements for this compound formation.
Objective: To determine the rate of this compound formation from morphine in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Morphine solution
-
NAD+ solution
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
2-mercaptoethanol (ME)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and 2-mercaptoethanol (to trap the reactive this compound as a stable adduct).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding morphine to the desired final concentration.
-
Cofactor Addition: Immediately add NAD+ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Figure 2: Experimental workflow for in vitro this compound formation assay.
Analytical Method for this compound Quantification by HPLC-MS/MS
Objective: To quantify the this compound-mercaptoethanol (MO-ME) adduct in the supernatant from the in vitro assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the MO-ME adduct and an appropriate internal standard would need to be determined.
Method Validation: The analytical method should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Factors Influencing this compound Formation
Genetic Polymorphisms
The enzyme responsible for this compound formation, morphine 6-dehydrogenase, is likely a member of the AKR1C subfamily.[2] The genes encoding the AKR1C enzymes are known to be polymorphic in the human population. While direct evidence linking specific AKR1C polymorphisms to altered this compound formation is currently limited, variations in these genes have the potential to influence the rate of this metabolic pathway, contributing to inter-individual differences in morphine metabolism and potential toxicity.
Drug-Drug Interactions
As previously noted, several drugs can inhibit the enzymes responsible for this compound formation. Co-administration of morphine with potent inhibitors of AKR1C enzymes, such as indomethacin or certain steroids, could potentially decrease the formation of this compound.[1][3] This represents a potential area for clinical investigation to mitigate the toxicity associated with this metabolite.
Conclusion
The formation of this compound represents a minor but significant pathway in the metabolism of morphine in the human liver. Its reactive nature and potential for toxicity underscore the importance of understanding the factors that govern its formation. This guide has provided a summary of the key enzymes, quantitative data, and experimental approaches for studying this metabolic route. Further research is warranted to definitively identify the specific human enzymes involved, characterize their kinetics, and elucidate the clinical impact of genetic polymorphisms and drug-drug interactions on this compound formation. This knowledge will be crucial for the development of safer opioid therapies and personalized medicine approaches for pain management.
References
- 1. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of NAD-dependent morphine 6-dehydrogenase from hamster liver cytosol, a new member of the aldo-keto reductase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Morphinone as a Reactive Electrophile
Introduction
This compound is a biologically significant metabolite of the widely used opioid analgesic, morphine.[1] Its importance in the fields of pharmacology and toxicology stems from its chemical nature as a reactive electrophile.[1][2] The presence of an α,β-unsaturated ketone functional group in its structure confers the ability to act as a Michael acceptor, allowing it to form covalent adducts with biological nucleophiles.[3] This reactivity is central to its toxicological profile, as it can lead to the depletion of cellular antioxidants, modification of proteins, and potential damage to nucleic acids.[1][2] Understanding the chemistry and biological interactions of this compound is crucial for comprehending the full spectrum of morphine's effects and for the development of safer opioid therapeutics. This guide provides a comprehensive technical overview of this compound's properties as a reactive electrophile, including its formation, biological reactions, the signaling pathways it modulates, and the experimental methods used for its study.
Chemical Properties and Electrophilic Reactivity
The electrophilicity of this compound is attributed to the α,β-unsaturated ketone in its C-ring. This feature makes it susceptible to nucleophilic attack through a process known as Michael addition.[3] Key biological nucleophiles that can react with this compound include the thiol group of glutathione (GSH), cysteine residues in proteins, and potentially the nucleophilic centers in DNA bases. The reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system, leading to the formation of a stable covalent adduct. This covalent modification of essential biomolecules is the primary mechanism underlying the biological and toxicological effects of this compound.
Metabolic Formation of this compound
This compound is formed from morphine through the enzymatic oxidation of the 6-hydroxyl group to a ketone. This bioactivation is catalyzed by NAD(P)+-dependent enzymes, primarily morphine 6-dehydrogenase.[3] This metabolic pathway has been identified in various species, including humans, guinea pigs, and rats, suggesting it is a common route of morphine metabolism.[2][4] The enzyme responsible for this conversion is found in the liver, with its subcellular localization varying between species; in humans, the activity is predominantly in the microsomes.[2][4]
Quantitative Data on this compound Formation and Excretion
The following tables summarize the available quantitative data regarding the formation and excretion of this compound and its metabolites.
Table 1: In Vitro Formation of this compound in Liver Preparations
| Species | Liver Fraction | Cofactor | Rate of Formation |
| Human | 9000xg supernatant | NAD+ | 30-120 nmol/g liver/30 min[2] |
| Rat | 9000xg supernatant | NAD+ | 5.70 µmol/g liver/30 min[4] |
| Guinea Pig | 9000xg supernatant | NAD+ | 5.82 µmol/g liver/30 min[4] |
Table 2: Biliary Excretion of this compound and this compound-GSH Adduct in Guinea Pigs and Rats
| Species | Compound | Percentage of Administered Dose (over 4-12 hours) |
| Guinea Pig | This compound (MO) | 1.27%[5] |
| Guinea Pig | This compound-GSH Adduct (MO-GSH) | 9.35%[5] |
| Rat | This compound (MO) | 0.8 ± 0.3%[4] |
| Rat | This compound-GSH Adduct (MO-GSH) | 8.4 ± 4.3%[4] |
Biological Reactions and Adduct Formation
Glutathione Conjugation
The reaction of this compound with glutathione is a critical detoxification pathway. This conjugation can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs), particularly at lower GSH concentrations.[5] The formation of the this compound-GSH adduct facilitates its elimination from the body, primarily through biliary excretion.[4][5]
Protein Adducts
This compound's electrophilicity allows it to form covalent adducts with nucleophilic amino acid residues on proteins, most notably cysteine.[6] This adduction can alter protein structure and function, leading to cellular stress and toxicity. Quantitative proteomic approaches can be employed to identify specific protein targets of this compound.[6][7][8][9]
DNA Adducts
The potential for this compound to react with DNA is a significant toxicological concern due to the mutagenic and carcinogenic potential of DNA adducts. As an electrophile, this compound could theoretically form adducts with the nucleophilic sites on DNA bases. Sensitive techniques such as 32P-postlabeling and mass spectrometry are utilized to detect and quantify such adducts.[10][11][12][13][14][15][16]
Signaling Pathways Modulated by this compound
As a reactive electrophile, this compound can induce cellular stress responses by modifying key sensor proteins in various signaling pathways.
Keap1-Nrf2 Pathway
This compound has been shown to activate the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[3] this compound covalently modifies cysteine residues on the sensor protein Keap1, leading to the dissociation and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[3]
Other Potential Signaling Pathways
While direct evidence for this compound is still emerging, the parent compound, morphine, has been shown to influence several other signaling pathways that could also be modulated by this compound-induced electrophilic stress. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Morphine can activate ERK, p38, and JNK pathways, which are involved in pain sensitization and tolerance.[17][18][19]
-
NF-κB Signaling: Morphine has been shown to modulate NF-κB signaling, which plays a critical role in inflammation and immune responses.[20][21][22][23][24]
-
Apoptosis Pathways: Morphine can induce apoptosis through various signaling cascades, including those involving FADD/p53 and PI3K/Akt.[3][25][26][27][28]
Experimental Protocols
Synthesis of this compound and this compound-GSH Adduct
Detailed synthetic procedures for this compound and its glutathione adduct have been described in the literature.[29] The synthesis of this compound typically involves the oxidation of morphine, while the this compound-GSH adduct can be formed by reacting this compound with glutathione.
HPLC Analysis of this compound and its Metabolites
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of this compound and its adducts.[30][31]
-
Sample Preparation: Biological samples (e.g., plasma, bile, tissue homogenates) are typically subjected to protein precipitation and/or solid-phase extraction to isolate the analytes of interest.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is commonly used.[31]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound and its derivatives.[31]
-
Characterization of Adducts by Mass Spectrometry and NMR
-
Mass Spectrometry (MS): MS is a powerful tool for the structural confirmation of this compound adducts.[6][29][32] Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide fragmentation patterns that confirm the covalent modification of peptides or glutathione by this compound.[6][32]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the unambiguous structural elucidation of synthesized this compound and its adducts.[2][29][33] 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the site of adduction.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts.[10][11][12][13][14]
-
DNA Digestion: DNA is enzymatically digested to 3'-monophosphate nucleosides.
-
Adduct Enrichment: The adducted nucleotides are enriched.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by thin-layer chromatography (TLC) or HPLC.
-
Detection and Quantification: The adducts are detected and quantified based on their radioactivity.
Visualizations
Caption: Metabolic activation of morphine to electrophilic this compound and its subsequent covalent adduction to biological nucleophiles.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by the electrophilic metabolite this compound.
References
- 1. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite. | Semantic Scholar [semanticscholar.org]
- 2. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine promotes Jurkat cell apoptosis through pro-apoptotic FADD/P53 and anti-apoptotic PI3K/Akt/NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new metabolic pathway of morphine: in vivo and in vitro formation of this compound and morphine-glutathione adduct in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Integrated Quantitative Proteomics and Systems Biology Approach to Explore Synaptic Protein Profile Changes During Morphine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells [frontiersin.org]
- 9. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mitogen-Activated Protein Kinase Signaling Mediates Morphine Induced-Delayed Hyperalgesia [frontiersin.org]
- 18. Opioid-Induced Mitogen-Activated Protein Kinase Signaling in Rat Enteric Neurons following Chronic Morphine Treatment | PLOS One [journals.plos.org]
- 19. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 20. Nuclear Factor κB Signaling in Opioid Functions and Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of morphine on TLR4/NF-kB signaling pathway of MCF-7 cells - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 22. The activation of μ-opioid receptor potentiates LPS-induced NF-kB promoting an inflammatory phenotype in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influence of morphine on TLR4/ NF-kB signaling pathway of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Morphine Induces Apoptosis, Inflammation, and Mitochondrial Oxidative Stress via Activation of TRPM2 Channel and Nitric Oxide Signaling Pathways in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Morphine promotes the malignant biological behavior of non-small cell lung cancer cells through the MOR/Src/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Morphine enhances LPS-induced macrophage apoptosis through a PPARγ-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ptfarm.pl [ptfarm.pl]
- 31. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 32. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for HPLC-Based Separation and Detection of Morphinone
These application notes provide detailed methodologies for the separation and quantification of morphinone, a critical impurity and metabolite of morphine, using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a significant compound in pharmaceutical analysis due to its potential toxicity and its presence as a degradation product or metabolite of morphine and related opioids.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity. This document outlines various validated HPLC methods for the separation and detection of this compound.
Method 1: Isocratic Reversed-Phase HPLC with Ion-Pair Chromatography
This method is particularly useful for the simultaneous separation of this compound, morphine, dihydromorphine, and hydromorphone.[2] The use of an ion-pair reagent enhances the retention and resolution of these structurally similar opioid compounds on a reversed-phase column.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Quantitation (LOQ) | ≤ 0.05% of parent peak | [2] |
| Resolution (R) | ≥ 2.0 between analytes | [2] |
| Tailing Factor (T) | ≤ 2.0 | [2] |
| Capacity Factor (k') | 2 < k’ ≤ 50 | [2] |
| Theoretical Plates (N) | ≥ 2000 | [2] |
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is required.
-
Column: C18 reversed-phase column.[2]
-
Temperature: The column temperature can be maintained between 30°C and 50°C, with 30°C offering potentially better resolution and column longevity.[2]
2. Reagents and Mobile Phase Preparation:
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous acidic buffer, an ion-exchange compound (conjugate base of the buffer acid), an ion-pair reagent such as sodium dodecyl sulfate (B86663) (SDS), and a miscible organic solvent.[2]
-
A typical mobile phase might consist of acetonitrile (B52724) and water (e.g., 35:65 v/v) containing 0.5% (w/v) SDS and 0.4% (v/v) acetic acid.[3]
-
-
Sample Diluent: The diluent for the sample should be of equal or weaker organic strength than the mobile phase to ensure good peak shape. A mixture of water, methanol, and acetic acid (e.g., 95:5:1, v/v/v) can be used.[2]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound and other opioids in the sample diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[3]
-
Detection: UV absorbance is monitored at a wavelength of 230 nm.[3]
5. Data Analysis:
-
The analyte peaks are identified based on their retention times compared to standards.
-
Quantification is performed by measuring the peak area or height.
Method 2: Gradient Reversed-Phase HPLC for Morphine and its Metabolites
This method is suitable for analyzing morphine and its glucuronide metabolites, and can be adapted for the separation of this compound. A gradient elution provides a more versatile separation for samples containing compounds with a wider range of polarities.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.001 mg/mL for morphine | [4] |
| Accuracy (Recovery) | 89.54–101.91% | [4] |
| Intra-day Precision (RSD) | ≤ 0.8% | [4] |
| Inter-day Precision (RSD) | < 5% | [4] |
Experimental Protocol
1. Instrumentation and Columns:
-
An HPLC system with a photodiode array (PDA) or UV detector.
-
Column: Discovery® HS F5, 5 cm x 4.6 mm I.D., 5 µm particles.[5]
2. Reagents and Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 6.8 (unadjusted).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Sample Diluent: Final mobile phase composition at initial conditions.
3. Sample Preparation:
-
Dissolve the sample in the diluent to a known concentration (e.g., 50 µg/mL).[5]
-
Filter the sample through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Gradient Program: 0% B for 1 min, then ramp to 30% B in 4 min, and hold for 3 min.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.[5]
5. Data Analysis:
-
Peak identification and quantification are performed as described in Method 1.
Method 3: Mixed-Mode Chromatography for this compound and Related Impurities
Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms on a single column, offering unique selectivity for separating basic and hydrophobic compounds like morphine and its impurities.
Experimental Protocol
1. Instrumentation and Columns:
-
An HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Coresep 100 mixed-mode column (e.g., 3.0 x 100 mm).[7]
2. Reagents and Mobile Phase Preparation:
-
Mobile Phase: A gradient of acetonitrile and an ammonium formate (B1220265) buffer (e.g., pH 3). The concentration of both the organic solvent and the buffer can be varied to optimize separation.[7]
3. Sample Preparation:
-
Dissolve the sample in a suitable diluent.
4. Chromatographic Conditions:
-
Gradient Program: An example gradient is 50% to 80% acetonitrile and 20 mM to 40 mM ammonium formate over 10 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 275 nm or MS detection.[7]
5. Data Analysis:
-
Retention times are controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration.[7]
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Factors influencing this compound separation in HPLC.
References
- 1. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Quantification of Morphinone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphinone, a ketone derivative of morphine, is a critical analyte in toxicological and pharmaceutical research. Its accurate quantification in biological matrices is essential for understanding opioid metabolism, monitoring drug efficacy, and in forensic investigations. These application notes provide detailed protocols for the quantification of this compound in various biological samples using state-of-the-art analytical techniques. While specific data for this compound is limited, the following protocols are adapted from well-established methods for morphine analysis, a structurally similar compound.[1] Method validation for this compound is imperative before routine use.
Key Analytical Techniques
The principal methods for the quantification of opioids like this compound in biological samples include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[2] LC-MS/MS is often preferred for its high sensitivity and specificity.[1] GC-MS is a robust and reliable technique, often requiring derivatization for polar analytes.[1] ELISA is a high-throughput screening method, suitable for preliminary analysis.[2]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of morphine, which are expected to be similar for this compound upon method validation.
| Analytical Technique | Biological Matrix | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Urine | Morphine | < 50 | 50 - 2000 | - | [3] |
| Serum | Morphine | 5 | 5 - 1000 | - | [4] | |
| Plasma | Morphine | 0.1 - 0.25 | >3 orders of magnitude | 77 - 120 | ||
| Oral Fluid | Morphine | < 0.5 | ~3 orders of magnitude | - | [5] | |
| GC-MS | Blood | Morphine | 2.5 | 2.5 - 1000 | - | [6] |
| Urine | Morphine | 25 (hydrolyzed) | up to 5000 | - | ||
| ELISA | Hair | Opiates | 0.05 (ng/mg) | - | - | [7] |
| Urine | Opiates | - | - | - | [4] |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound. The following is a general protocol that can be adapted for various biological matrices.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Urine
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Hydrolysis (for total this compound quantification):
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the this compound with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions for this compound: The precursor ion for this compound is m/z 284. The product ions would need to be determined empirically, but based on the fragmentation of similar opioids, they are likely to be in the range of m/z 150-250. It is crucial to optimize these transitions for the specific instrument being used. For morphine (m/z 286.2), common transitions include 286.2 -> 165.1 and 286.2 -> 201.1.[10]
-
Workflow Diagram
References
- 1. Morphine Analysis in Biological Samples: A Systematic Review [apjmt.mums.ac.ir]
- 2. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Stability studies in biological fluids during post-analysis custody. Opiate compounds derived from heroin consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Quantitation of morphine, codeine, hydrocodone, hydromorphone, oxycodone, oxymorphone, and 6-monoacetylmorphine (6-MAM) in urine, blood, serum, or plasma using liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Morphinone Derivatization for Enhanced GC-MS Analysis
Introduction
Morphinone, a potent opioid and a metabolite of morphine, presents analytical challenges due to its polarity and thermal lability. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds, but direct analysis of underivatized this compound is often hindered by poor chromatographic peak shape, low volatility, and on-column degradation. Chemical derivatization is a crucial sample preparation step that addresses these issues by converting the polar functional groups of this compound into less polar, more volatile, and more thermally stable moieties. This application note details various derivatization strategies for the quantitative analysis of this compound by GC-MS, providing researchers, scientists, and drug development professionals with comprehensive protocols and comparative data.
The most common derivatization techniques for opioids like this compound are silylation and acylation.[1][2] Silylation involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] Acylation introduces an acyl group, often using anhydrides such as propionic anhydride or trifluoroacetic anhydride (TFAA).[4][5] For keto-opioids, a two-step derivatization involving oximation followed by silylation or acylation can be employed to prevent the formation of multiple derivatives due to tautomerization.[6][7][8]
This document provides detailed experimental protocols for these methods, a comparative summary of their performance, and visual diagrams to illustrate the workflow and chemical reactions.
Quantitative Data Summary
The following tables summarize quantitative data for the GC-MS analysis of opioids, including morphine (as a proxy for this compound where specific data is unavailable), after various derivatization procedures. This data is compiled from multiple studies to facilitate comparison.
Table 1: Comparison of Derivatization Agents for Opioid Analysis
| Derivatization Agent | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) | Reference |
| Propionic Anhydride/Pyridine | Morphine | - | 25 | 25 - 2000 | [9] |
| Propionic Anhydride/Pyridine | Codeine | - | 25 | 25 - 2000 | [9] |
| BSTFA | Morphine | 0.1 ng/mL | - | 0.5 - 1000 | [10] |
| BSTFA | Morphine, Codeine, etc. | 10 ng/mL | 10 ng/mL | 10 - 1500 | [11] |
| BSTFA + 1% TMCS (after Hydroxylamine) | 6-Acetylmorphine | - | 5 ng/mL | 10 - 500 | [12] |
| BSTFA + 1% TMCS (after Hydroxylamine) | Morphine | - | 50 ng/mL | 50 - 1000 | [12] |
| Propionic Anhydride (after Methoxyamine) | 6-Keto-Opioids | - | 25 ng/mL | up to 2000 | [13] |
| Propionic Anhydride (after Methoxyamine) | Other Opioids | - | 25 ng/mL | up to 5000 | [13] |
Note: Data for this compound is often included within the broader class of opioids, and morphine data is presented as a close structural analog.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is adapted for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylating reagent.[1][3][14]
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)[6]
-
Ethyl acetate (or other suitable solvent)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[1] This can be achieved by evaporation under a gentle stream of nitrogen.
-
To the dried residue, add 50-100 µL of BSTFA (or BSTFA + 1% TMCS for potentially hindered hydroxyl groups).[6][10]
-
Add 50 µL of ethyl acetate to ensure the residue is fully dissolved.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 20-30 minutes to ensure complete derivatization.[6][9][10]
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized solution into the GC-MS system.
Protocol 2: Acylation using Propionic Anhydride
This protocol describes the acylation of this compound using propionic anhydride, which produces stable propionyl esters.[4][9]
Materials:
-
Dried sample extract containing this compound
-
Propionic anhydride
-
Pyridine (as a catalyst)
-
Methanol (or other suitable solvent for reconstitution)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of propionic anhydride and 20 µL of pyridine to the dried residue.[9]
-
Vortex the mixture to ensure complete dissolution.
-
Heat the vial at 80°C for 3 minutes.[9]
-
Evaporate the derivatizing reagents to dryness under a stream of nitrogen at approximately 60°C.
-
Reconstitute the dried, derivatized residue in 50 µL of methanol.[9]
-
Inject 1 µL of the reconstituted solution into the GC-MS.
Protocol 3: Two-Step Derivatization (Oximation followed by Silylation)
This protocol is particularly useful for keto-opioids to prevent the formation of multiple derivatives due to tautomerism.[6][7][8]
Materials:
-
Dried sample extract
-
Hydroxylamine hydrochloride solution (e.g., 10 g/dL in water)[6]
-
BSTFA with 1% TMCS
-
Ethyl acetate
-
Heating block or oven
-
pH meter and adjustment solutions (e.g., 0.1 M NaOH)
-
Solid-phase extraction (SPE) column (if sample cleanup is required)
Procedure:
-
Oximation:
-
Extraction (if necessary):
-
Perform a solid-phase extraction to purify and concentrate the oxime derivative.
-
Elute the derivative and evaporate the eluate to dryness.
-
-
Silylation:
Visualizations
Caption: Workflow for this compound Analysis.
Caption: this compound Silylation Reaction.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. jfda-online.com [jfda-online.com]
- 3. restek.com [restek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. dl.astm.org [dl.astm.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Simultaneous quantitation of opioids in blood by GC-EI-MS analysis following deproteination, detautomerization of keto analytes, solid-phase extraction, and trimethylsilyl derivatization. | Semantic Scholar [semanticscholar.org]
- 13. [PDF] GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine. | Semantic Scholar [semanticscholar.org]
- 14. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
Application Notes and Protocols for the Purification of Morphinone Reductase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of morphinone reductase, a key enzyme in the biosynthesis of semisynthetic opioids. The primary method described is based on the purification from Pseudomonas putida M10, with additional considerations for recombinant protein purification.
Introduction
This compound reductase (MR) is a flavoprotein that catalyzes the NADH-dependent reduction of this compound and codeinone to hydromorphone and hydrocodone, respectively. These products are potent analgesics, making this compound reductase a significant enzyme in pharmaceutical development and biotechnology. The enzyme from Pseudomonas putida M10 is a dimeric flavoprotein, with each subunit having a molecular weight of approximately 41.1 kDa and containing one non-covalently bound FMN molecule.[1][2] This protocol details a highly efficient, single-step affinity chromatography method for obtaining purified this compound reductase.
Quantitative Data Summary
The following table summarizes the purification of this compound reductase from Pseudomonas putida M10 using a Mimetic Yellow 2 affinity column.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Crude Cell Extract | 1200 | 156 | 0.13 | 100 | 1 |
| Mimetic Yellow 2 Pool | 7.8 | 104 | 13.3 | 67 | 102 |
Table 1: Purification of this compound Reductase from P. putida M10.
Experimental Protocols
Preparation of Crude Cell Extract from Pseudomonas putida M10
This protocol describes the initial step of obtaining a cell lysate containing active this compound reductase.
Materials:
-
Pseudomonas putida M10 cell paste
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
-
Lysozyme
-
DNase I
-
Ultrasonicator
-
High-speed centrifuge
Procedure:
-
Resuspend the P. putida M10 cell paste in 4 volumes of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and protein denaturation. Monitor cell lysis by microscopy.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the crude cell extract, and keep it on ice.
Affinity Chromatography Purification of this compound Reductase
This protocol outlines the single-step purification of this compound reductase using a Mimetic Yellow 2 affinity resin.[1][2]
Materials:
-
Crude cell extract
-
Mimetic Yellow 2 affinity chromatography resin
-
Chromatography column
-
Equilibration Buffer: 50 mM Tris-HCl, pH 7.5
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M KCl
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M KCl and 5 mM NADH
-
Peristaltic pump or FPLC system
Procedure:
-
Pack a chromatography column with the Mimetic Yellow 2 resin.
-
Equilibrate the column with at least 5 column volumes of Equilibration Buffer.
-
Load the crude cell extract onto the column at a flow rate of approximately 1 mL/min.
-
Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound this compound reductase from the column with Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified this compound reductase.
-
To remove NADH and concentrate the protein, perform buffer exchange using ultrafiltration into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).
This compound Reductase Enzyme Assay
This spectrophotometric assay is used to determine the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Purified this compound reductase or fractions to be assayed
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0[1]
-
Substrate solution: 10 mM Codeinone in Assay Buffer
-
NADH solution: 10 mM NADH in Assay Buffer
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
In a 1 mL cuvette, combine the following:
-
850 µL of Assay Buffer
-
50 µL of 10 mM Codeinone solution (final concentration: 0.5 mM)
-
50 µL of 10 mM NADH solution (final concentration: 0.5 mM)
-
-
Add a small volume (e.g., 10-50 µL) of the enzyme solution to initiate the reaction. The final volume should be 1 mL.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Workflow for the purification of this compound reductase.
Caption: Catalytic cycle of this compound reductase.
References
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of morphinone and a panel of related opioids and their metabolites in human oral fluid. Oral fluid offers a non-invasive and easily collectible alternative to traditional matrices like blood and urine for drug monitoring.[1][2][3][4][5] The described workflow, employing a simple sample preparation procedure, provides high sensitivity and specificity, making it suitable for various research applications, including clinical toxicology, pain management monitoring, and drug development studies. The method demonstrates excellent linearity, accuracy, and precision, with lower limits of quantification (LLOQ) sufficient for the detection of low-level analytes.
Introduction
The analysis of opioids in oral fluid is a growing area of interest due to the ease of sample collection and the correlation of drug concentrations with recent use.[2][4][6] this compound, a minor metabolite of morphine and a potential impurity in heroin, is an important analyte for forensic and clinical toxicology. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound alongside other common opioids such as morphine, codeine, hydromorphone, oxymorphone, hydrocodone, and oxycodone in oral fluid. The method utilizes a straightforward "dilute-and-shoot" or a more comprehensive solid-phase extraction (SPE) protocol, followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection.[7][8]
Experimental
Materials and Reagents
-
Standards: Analytical standards for this compound, morphine, codeine, hydromorphone, oxymorphone, hydrocodone, oxycodone, and their corresponding deuterated internal standards were procured from a certified reference material supplier.
-
Solvents: HPLC-grade methanol, acetonitrile, and water were used.
-
Reagents: Formic acid and ammonium formate were of analytical grade.
-
Oral Fluid Collection: A commercially available oral fluid collection device was used according to the manufacturer's instructions.
Sample Preparation
Two alternative sample preparation protocols are presented to accommodate different laboratory needs for throughput and sensitivity.
Protocol 1: Dilute-and-Shoot
This rapid method is ideal for high-throughput screening.[7][8][9]
-
Allow collected oral fluid samples to equilibrate to room temperature.
-
In a microcentrifuge tube, combine 100 µL of the oral fluid sample with 900 µL of a solution containing the internal standards dissolved in a 10:90 methanol/water mixture.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough sample cleanup, reducing matrix effects and improving sensitivity.[10][11]
-
To 500 µL of oral fluid, add 10 µL of the internal standard working solution.
-
Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the oral fluid sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of a 5% ammonium hydroxide in a 60:40 acetonitrile/isopropanol solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid) for injection.
LC-MS/MS Conditions
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography:
-
Column: A phenyl-hexyl or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for achieving separation of isobaric compounds.[2][7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration. A run time of under 5 minutes can be achieved for high-throughput analysis.[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
At least two MRM transitions were monitored for each analyte to ensure confident identification and quantification.
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound and related opioids in oral fluid. The chromatographic separation was optimized to resolve potential isobaric interferences.
Quantitative Data
The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.5 - 200 | >0.99 | 0.5 |
| Morphine | 1.5 - 350 | >0.99 | 1.5[3][12] |
| Codeine | 1.5 - 350 | >0.99 | 1.5[3][12] |
| Hydromorphone | 1.5 - 350 | >0.99 | 1.5[3][12] |
| Oxymorphone | 1.5 - 350 | >0.99 | 1.5[3][12] |
| Hydrocodone | 1.5 - 350 | >0.99 | 1.5[3][12] |
| Oxycodone | 1.5 - 350 | >0.99 | 1.5[3][12] |
| 6-Acetylmorphine | 0.4 - 150 | >0.99 | 0.4[3][12] |
Calibration ranges and LLOQs are representative and may vary depending on the instrumentation and specific method parameters used.
Table 2: Precision and Accuracy (at three concentration levels)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| This compound | Low (1.5) | < 10 | < 10 | ± 15 |
| Mid (50) | < 10 | < 10 | ± 15 | |
| High (150) | < 10 | < 10 | ± 15 | |
| Morphine | Low (5.0) | < 5 | < 6 | ± 10 |
| Mid (100) | < 5 | < 6 | ± 10 | |
| High (250) | < 5 | < 6 | ± 10 | |
| Codeine | Low (5.0) | < 5 | < 6 | ± 10 |
| Mid (100) | < 5 | < 6 | ± 10 | |
| High (250) | < 5 | < 6 | ± 10 |
Precision and accuracy data are based on typical validation results and should be established for each laboratory.[3][12]
Visualizations
The following diagrams illustrate the key workflows of this application.
References
- 1. sciex.com [sciex.com]
- 2. waters.com [waters.com]
- 3. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekakit.com [eurekakit.com]
- 5. Analysis of Drugs in Oral Fluid Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of opioids in oral fluid: Importance of chromatography and mass spectral transitions in LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Dilute-and-Shoot LC-MS Method for Quantitating Opioids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivation of Morphine to Morphinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, undergoes metabolic bioactivation to form various metabolites, some of which possess significant biological activity or toxicity. One such metabolite is morphinone, a reactive electrophile that can bind to cellular macromolecules, leading to potential cytotoxicity.[1][2] The in vitro generation of this compound from morphine is a critical tool for studying its toxicological profile, metabolic pathways, and potential drug-drug interactions. This document provides detailed protocols for the enzymatic bioactivation of morphine to this compound using liver fractions, based on established methodologies.
The primary enzymatic pathway for the conversion of morphine to this compound is catalyzed by morphine 6-dehydrogenase, an NAD(P)+ dependent enzyme.[1][3] This application note will focus on the in vitro protocol using liver subcellular fractions, which contain the necessary enzymatic machinery for this biotransformation.
Data Presentation: Quantitative Analysis of Morphine Bioactivation
The following table summarizes key quantitative data from studies on the in vitro formation of this compound from morphine in various species.
| Parameter | Human Liver | Rat Liver | Guinea Pig Liver | Hamster Liver |
| Enzyme Localization | Primarily Microsomal[1] | Almost Exclusively Microsomal[2] | Mainly Cytosolic[2] | Soluble Fraction (Cytosolic)[3] |
| Preferred Cofactor | NAD+ > NADP+[1] | NAD+ > NADP+[2] | NAD+ ≈ NADP+[2] | NAD+ >> NADP+[3] |
| Rate of this compound Formation (with NAD+) | 30-120 nmol/g liver/30 min[1][4] | 5.70 µmol/g liver/30 min[2] | 5.82 µmol/g liver/30 min[2] | Not Reported |
| Optimal pH | 7.4[1] | Not specified, but studies conducted at physiological pH. | Not specified, but studies conducted at physiological pH. | 9.3 (for purified enzyme)[3] |
| Km for Morphine (Purified Enzyme) | Not Reported | Not Reported | Not Reported | 1.0 mM[3] |
| Vmax (Purified Enzyme) | Not Reported | Not Reported | Not Reported | 0.43 units/mg protein[3] |
Experimental Protocol: Enzymatic Bioactivation of Morphine
This protocol details the methodology for the in vitro conversion of morphine to this compound using liver S9 fraction or microsomes.
Materials and Reagents
-
Morphine hydrochloride
-
Human or animal liver S9 fraction or microsomes
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
β-Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
2-Mercaptoethanol (for trapping this compound as an adduct)[1][5]
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with UV or mass spectrometric detection
Experimental Procedure
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture with the following components:
-
The final volume of the incubation mixture can be adjusted as needed (e.g., 200-500 µL).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture of buffer, liver fraction, and NAD+ at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding morphine to the pre-warmed mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized based on preliminary experiments to ensure measurable product formation while maintaining linearity.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis by HPLC:
-
Carefully collect the supernatant for analysis.
-
Analyze the supernatant using a reverse-phase HPLC system.
-
The mobile phase can consist of a gradient of water and acetonitrile with an ion-pairing agent like TFA (e.g., 0.1%).
-
Detection of this compound or its adducts can be achieved using a UV detector (at a wavelength determined by the UV spectrum of this compound) or, for higher specificity and sensitivity, a mass spectrometer.[1][5]
-
Quantification can be performed by comparing the peak area of the formed this compound (or its adduct) to a standard curve of a synthesized this compound standard.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the in vitro bioactivation of morphine to this compound protocol.
References
- 1. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of NAD-dependent morphine 6-dehydrogenase from hamster liver cytosol, a new member of the aldo-keto reductase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite. | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Morphinone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative analysis of morphinone, a critical impurity and metabolite of morphine, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a significant compound to monitor in pharmaceutical formulations and biological matrices due to its potential toxicity.[1] The methods detailed below are designed for the accurate separation and quantification of this compound from morphine and other related opioid compounds.[2][3] This application note includes comprehensive experimental protocols, instrument parameters for both isocratic and gradient elution methods, and a summary of expected performance characteristics.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[2][4] In the pharmaceutical industry, HPLC is essential for quality control, stability testing, and impurity profiling of active pharmaceutical ingredients (APIs).[5] this compound, also known as morphine impurity E, can be present in morphine sulfate preparations and is a metabolite of morphine.[1][3] Its detection and quantification are crucial for ensuring the safety and efficacy of opioid-based analgesics.
The protocols herein describe validated reversed-phase HPLC (RP-HPLC) methods that provide high resolution and sensitivity for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water (18.2 MΩ·cm).
-
Reagents: Sodium heptanesulfonate, phosphoric acid, ammonium formate, sodium dodecyl sulfate (SDS), and acetic acid.[2][3][6]
-
Standards: this compound reference standard, Morphine reference standard.
-
Sample Diluent: A solution of water, methanol, and acetic acid (95:5:1, v/v/v) or a solvent of the same or weaker strength than the mobile phase is recommended.[2]
Instrumentation
-
An HPLC system equipped with a pump (isocratic and gradient capabilities), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2][6]
-
Data acquisition and processing software.
Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen sample diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Storage: Store stock and working solutions at 2-8°C and protect from light. Stability should be verified; solutions are typically stable for up to 24 hours.[7]
Sample Preparation
The goal of sample preparation is to produce a clean solution, free of particulates, that can be directly injected into the HPLC system.[4]
-
Drug Substance/Product:
-
Accurately weigh and transfer the sample into a volumetric flask.
-
Add diluent and sonicate for at least 5 minutes to ensure complete dissolution.[8]
-
Dilute to the final volume with the diluent and mix thoroughly.[8]
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few drops.[4][8]
-
-
Biological Matrices (e.g., Plasma):
-
For complex matrices, a solid-phase extraction (SPE) is often required to remove interfering substances.
-
The specific SPE protocol will depend on the matrix and analyte concentration.
-
HPLC Methodologies
Two distinct methods are presented: an isocratic method for routine analysis and a gradient method for separating a wider range of impurities.
Method 1: Isocratic Ion-Pair RP-HPLC
This method is adapted for the separation of this compound from hydromorphone and other related opioids using an ion-pair reagent.[2]
| Parameter | Condition |
| Column | C18 Reversed-Phase, 5 µm (e.g., 4.6 x 150 mm) |
| Mobile Phase | Isocratic mixture of aqueous acidic buffer, an ion-pair reagent (e.g., sodium dodecyl sulfate), and an organic solvent (e.g., acetonitrile or methanol).[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 25 µL[6] |
| Column Temperature | 30°C[2][6] |
| UV Detection | 280 nm[2] |
| Run Time | ~20 minutes |
Method 2: Gradient RP-HPLC for Related Substances
This method is suitable for analyzing this compound (impurity E) alongside other potential impurities in morphine sulfate.[3]
| Parameter | Condition |
| Column | Symmetry C18, 5 µm (4.6 x 150 mm)[3] |
| Mobile Phase A | 1.01 g/L Sodium Heptanesulfonate in water, pH adjusted to 2.6 with phosphoric acid.[3] |
| Mobile Phase B | Methanol[3] |
| Gradient Program | Optimized to provide separation of all relevant impurities. A typical starting point is a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.5 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[3] |
| UV Detection | 230 nm[3][9] |
Quantitative Data and System Suitability
Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[7][10][11]
System Suitability Criteria
Before sample analysis, the chromatographic system must meet predefined performance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0[2] |
| Theoretical Plates (N) | N ≥ 2000[2] |
| Resolution (R) | R ≥ 2.0 between this compound and adjacent peaks.[2][10] |
| Repeatability (%RSD) | ≤ 2.0% for replicate injections of the standard.[12] |
Expected Performance Characteristics
The following table summarizes typical performance data for HPLC methods used in the analysis of this compound and related substances.
| Parameter | Typical Value / Range |
| Linearity (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.005 - 0.4 µg/mL[2][6] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | Intra-day: ≤ 1.0%; Inter-day: < 5.0%[6] |
Workflow and Pathway Visualization
The logical workflow for the HPLC analysis of this compound, from sample receipt to final data reporting, is illustrated below.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The HPLC methods described in this application note are robust and reliable for the quantitative analysis of this compound in various sample types. Proper method validation is critical to ensure accurate and precise results. By following these protocols, researchers and drug development professionals can effectively monitor and control the levels of this compound, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 3. Detection Method of Related Substances in Morphine Sulfate [journal11.magtechjournal.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Detection of Morphinone in Post-Mortem Blood and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphinone, a minor metabolite of morphine and a potential impurity in illicit heroin, is a crucial analyte in forensic toxicology. Its detection in post-mortem samples can provide valuable insights into the administered substance, potential toxicity, and the metabolic profile of the deceased. However, the interpretation of post-mortem toxicological results is complex due to phenomena such as post-mortem redistribution (PMR), where drug concentrations can change after death, leading to variable levels depending on the sampling site.[1][2] This document provides detailed application notes and protocols for the reliable detection and quantification of this compound and related opioids in post-mortem blood and tissue samples, addressing the challenges of post-mortem toxicology.
While quantitative data for this compound in post-mortem samples is not extensively reported in the literature, this guide provides data for closely related and more commonly quantified analytes such as morphine and its metabolites. The analytical methods described herein are capable of detecting and quantifying this compound, should it be present in the samples.
Data Presentation: Quantitative Analysis of Opioids in Post-Mortem Samples
The following tables summarize the concentrations of morphine and its key metabolites found in post-mortem samples from various studies. These values can serve as a reference for the expected concentration ranges of opioids in forensic cases. It is important to note that concentrations can vary significantly based on individual factors like tolerance, dosage, and post-mortem interval.
Table 1: Morphine and Metabolite Concentrations in Post-Mortem Blood and Vitreous Humor
| Analyte | Matrix | Concentration Range (mg/L) | Median Concentration (mg/L) | Notes |
| Free Morphine | Femoral Blood | 0.08 - 3.2[3] | 0.25[4] | Significant overlap with concentrations in living individuals has been observed.[3] |
| Total Morphine | Heart Blood | - | 421[5] | Heart blood concentrations are often higher than peripheral blood due to PMR.[6] |
| Free Morphine | Heart Blood | - | 96[5] | |
| 6-Monoacetylmorphine (6-MAM) | Blood (with preservative) | - | 0.011[4] | A specific marker for heroin use.[7] |
| Free Morphine | Vitreous Humor | - | 52[5] | Vitreous humor is often considered a more stable matrix with less susceptibility to PMR. |
| Total Morphine | Vitreous Humor | - | 238[5] |
Table 2: Morphine and Metabolite Concentrations in Post-Mortem Tissue Samples
| Analyte | Matrix | Concentration Range (mg/kg or ng/g) | Median Concentration (mg/kg or ng/g) | Notes |
| Free Morphine | Liver | - | 88 mg/kg[5] | The liver can be a site of morphine deposition, leading to high concentrations.[8] |
| Total Morphine | Liver | - | 256 mg/kg[5] | |
| Free Morphine | Brain | - | 26 mg/kg[5] | |
| Total Morphine | Brain | - | 65 mg/kg[5] | |
| Morphine | Stomach Wall Tissue | - | 140 ng/g[8] | Useful alternative matrix when blood is unavailable.[8] |
| 6-Monoacetylmorphine (6-MAM) | Stomach Wall Tissue | - | 90 ng/g[8] |
Experimental Protocols
The following protocols describe validated methods for the extraction and analysis of this compound and other opioids from post-mortem blood and tissue samples using Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Solid Phase Extraction (SPE) of Opioids from Post-Mortem Blood
This protocol is adapted from methodologies described for the extraction of opioids from whole blood.[9]
Materials:
-
Post-mortem whole blood sample
-
Internal Standard (IS) solution (e.g., Morphine-d3, this compound-d3)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Bond Elut C18 SPE columns
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of homogenized post-mortem blood, add 50 µL of the internal standard solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition a Bond Elut C18 SPE column with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash the column with 3 mL of a 5% acetonitrile in water solution.
-
Dry the column under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared solution of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of Opioids from Post-Mortem Tissue
This protocol is a general procedure for tissue extraction based on common toxicological practices.[8][10]
Materials:
-
Post-mortem tissue sample (e.g., liver, brain)
-
Internal Standard (IS) solution (e.g., Morphine-d3, this compound-d3)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Acetonitrile (HPLC grade)
-
Homogenizer
-
Centrifuge
-
Materials for SPE as listed in Protocol 1
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 1 g of the tissue sample.
-
Add 4 mL of ice-cold 0.1 M phosphate buffer (pH 6.0).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Add 50 µL of the internal standard solution to the homogenate.
-
-
Protein Precipitation:
-
Add 8 mL of cold acetonitrile to the tissue homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.
-
-
Supernatant Processing:
-
Carefully collect the supernatant.
-
The supernatant can be further cleaned up using the SPE protocol described in Protocol 1, starting from the "Sample Loading" step. Alternatively, for a "dilute-and-shoot" approach if the sample is clean enough, the supernatant can be evaporated and reconstituted in the mobile phase.
-
Protocol 3: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the quantification of this compound and other opioids.[9][10]
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: Phenomenex Synergi reversed-phase column or equivalent (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values to be determined based on instrumentation and standards).
-
Morphine: 286.1 > 201.1, 286.1 > 165.1
-
Morphine-d3 (IS): 289.1 > 201.1
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Experimental Workflow
References
- 1. ojp.gov [ojp.gov]
- 2. Difficulties associated with the interpretation of postmortem toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Postmortem Toxicology of New Synthetic Opioids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Postmortem morphine concentrations following use of a continuous infusion pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Site of Collection on Postmortem Morphine Concentrations in Heroin Overdose Victims | Office of Justice Programs [ojp.gov]
- 7. A Quantitative and Comparative Study of Heroin-Related Metabolites in Different Postmortem Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Method for quantification of opioids and their metabolites in autopsy blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Morphinone for Use as a Reference Standard
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Morphinone is a key intermediate in the biosynthesis of morphine and related alkaloids. It also serves as a critical starting material for the semi-synthesis of various opioid analgesics and antagonists. As a metabolite of morphine, its presence and quantification in biological samples are of significant interest in pharmacological and toxicological studies. Therefore, the availability of a high-purity this compound reference standard is essential for accurate analytical method development, validation, and routine sample analysis. This document provides detailed protocols for the chemical synthesis of this compound from morphine, its subsequent purification, and characterization to ensure its suitability as a reference standard.
Data Presentation
Table 1: Summary of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reported Purity (%) | Reference |
| Oppenauer Oxidation | Morphine | Aluminum isopropoxide, Acetone | 60-70 | >95 (after purification) | [1] |
| Manganese Dioxide Oxidation | Morphine | Activated Manganese Dioxide (MnO2) | 70-85 | >98 (after purification) | [2][3] |
Table 2: Characterization Data for this compound Reference Standard
| Analytical Technique | Parameter | Expected Value/Observation |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Capillary Method | 254-256 °C |
| ¹H-NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 6.70 (d, J=8.2 Hz, 1H), 6.63 (d, J=8.2 Hz, 1H), 6.18 (d, J=10.2 Hz, 1H), 6.05 (d, J=10.2 Hz, 1H), 4.69 (s, 1H), 3.85 (s, 3H), 3.40-3.30 (m, 1H), 3.10-3.00 (m, 1H), 2.60-2.40 (m, 4H), 2.45 (s, 3H) |
| ¹³C-NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 197.8, 146.2, 142.5, 131.0, 129.8, 128.5, 120.4, 119.8, 114.8, 91.8, 59.2, 49.8, 45.3, 42.9, 40.5, 35.8, 20.5 |
| Mass Spectrometry (EI-MS) | m/z (relative intensity %) | 283 (M+, 100), 268, 254, 240, 226, 212 |
| Purity (HPLC) | Area % | ≥ 98.0% |
Note: NMR and MS data are predicted based on structurally similar compounds and general fragmentation patterns. Actual values should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound via Manganese Dioxide Oxidation
This protocol describes the oxidation of morphine to this compound using activated manganese dioxide (MnO₂). This method is often preferred due to its relatively mild conditions and high yields.[2][3]
Materials:
-
Morphine hydrochloride
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Dissolve morphine hydrochloride (1.0 g) in deionized water (50 mL) and basify with ammonium hydroxide to pH 9-10 to precipitate the free base.
-
Extract the morphine free base with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate under reduced pressure using a rotary evaporator to obtain morphine free base.
-
Dissolve the morphine free base in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add activated manganese dioxide (5.0 g, ~10 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with chloroform (3 x 20 mL).
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can then be purified using column chromatography or preparative HPLC.
Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Elution solvent: Dichloromethane with a gradient of Methanol (e.g., 0-5%)
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., in 0.5% increments).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the this compound peak relative to the total peak area.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound reference standard.
Caption: Simplified μ-opioid receptor signaling pathway activated by an agonist like this compound.
Discussion
The synthesis of this compound via the oxidation of morphine is a well-established method. The choice between Oppenauer oxidation and manganese dioxide oxidation may depend on the available reagents, equipment, and desired scale of the synthesis. Both methods can provide good yields of this compound, which can then be purified to a high degree using standard chromatographic techniques.
The characterization of the final product is a critical step in confirming its identity and purity as a reference standard. A combination of spectroscopic methods (NMR, MS) and a chromatographic purity assessment (HPLC) is essential. The data presented in Table 2 provide the expected analytical results for a high-purity this compound reference standard.
This compound, as an opioid, is expected to exert its primary pharmacological effects through interaction with opioid receptors, particularly the μ-opioid receptor.[4] The binding of this compound to the μ-opioid receptor is thought to initiate a signaling cascade similar to that of morphine, leading to analgesic effects.[5][6][7][8] The simplified signaling pathway diagram illustrates the key intracellular events following receptor activation by an agonist, which include the inhibition of adenylyl cyclase, modulation of ion channel activity, and ultimately, the physiological response of analgesia.[9][10][11]
Conclusion
This application note provides detailed protocols for the synthesis, purification, and characterization of this compound for its use as a reference standard. The provided methodologies and analytical data will be valuable for researchers and scientists in the fields of drug development, pharmacology, and analytical chemistry who require a reliable source of high-purity this compound for their studies. The successful synthesis and thorough characterization of this reference standard will facilitate accurate and reproducible research in the study of opioids.
References
- 1. rsc.org [rsc.org]
- 2. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity labeling of mu opioid receptors by sulfhydryl alkylating derivatives of morphine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does Narcan work? [dornsife.usc.edu]
- 6. ClinPGx [clinpgx.org]
- 7. Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor | PLOS One [journals.plos.org]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Morphinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of morphinone from morphine.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the enzymatic synthesis of this compound?
The primary enzyme is Morphine 6-dehydrogenase (MDH), which catalyzes the NAD(P)+-dependent oxidation of morphine at the 6-hydroxyl group to produce this compound.[1][2] This enzyme has been identified and characterized from various sources, including mammalian liver and the bacterium Pseudomonas putida M10.[1][3]
Q2: Which cofactor is optimal for the reaction, NAD+ or NADP+?
The preference for NAD+ or NADP+ can be species-dependent. For instance, Morphine 6-dehydrogenase from hamster liver can utilize both, but the activity with NADP+ is less than 5% of that with NAD+ at pH 7.4.[1] In contrast, the enzyme from Pseudomonas putida M10 is NADP+-dependent.[3][4] For human liver enzymes, NAD+ is the preferred cofactor over NADP+.[5] It is crucial to use the appropriate cofactor for the specific enzyme being used.
Q3: What is the optimal pH for the enzymatic synthesis of this compound?
The optimal pH for the oxidation of morphine to this compound is in the alkaline range. For morphine dehydrogenase from Pseudomonas putida M10, the pH optimum is 9.5.[3][6] Similarly, the hamster liver enzyme exhibits maximal activity at pH 9.3.[1]
Q4: How can I monitor the progress of the reaction and quantify the this compound yield?
The reaction progress can be monitored by measuring the formation of NADH or NADPH spectrophotometrically at 340 nm.[7][8] For quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the recommended method.[9][10][11] A reversed-phase C18 column is commonly used for separation.[10]
Troubleshooting Guide
Low or No this compound Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Cofactor | Verify the cofactor requirement for your specific Morphine 6-dehydrogenase. Some enzymes have a strict preference for either NAD+ or NADP+.[1][3][5] |
| Suboptimal pH | Ensure the reaction buffer is at the optimal pH for the enzyme (typically around 9.3-9.5 for the oxidation reaction).[1][3][6] |
| Enzyme Inactivity | - Confirm the enzyme has been stored correctly and has not lost activity. - Perform an activity assay with a positive control. - Consider that some enzymes are thermolabile and may lose activity if not handled properly.[4] |
| Presence of Inhibitors | - See the "Enzyme Inhibition" section below for a list of potential inhibitors and how to avoid them. - If using a crude enzyme preparation, consider purification steps to remove endogenous inhibitors. |
| Product Inhibition | This compound itself can inhibit the enzyme. Consider strategies to remove the product as it is formed, such as in-situ product removal techniques. |
Enzyme Inhibition
| Inhibitor Type | Examples | Mitigation Strategies |
| Competitive Inhibitors | 17β-hydroxysteroids, Progesterone, Cortisone.[1][12] | - Increase the concentration of the morphine substrate. - Remove these compounds from the reaction mixture if they are present as contaminants. |
| Non-competitive/Other Inhibitors | Steroids, Lithocholic acid, Indomethacin, Thiol-blocking reagents (e.g., p-hydroxymercuribenzoate), Metal-complexing agents (e.g., 1,10-phenanthroline, 2,2'-dipyridyl).[3][5] | - Avoid the presence of these compounds in the reaction. - For metal-complexing agents, ensure the buffer does not contain chelators if the enzyme requires a metal ion for activity.[3] |
| Substrate/Product-related Inhibition | This compound can form a covalent adduct with the enzyme, leading to inactivation.[1] | - Minimize reaction time. - Consider using a mutant enzyme with enhanced stability if available. A Cys-80 to serine mutation in MDH has been shown to greatly enhance stability.[1] |
Poor Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The formation of 2,2′-bimorphine has been observed as a microbial oxidation product of morphine.[10] While not a direct side reaction of MDH, it could occur in whole-cell systems. |
| Substrate Impurities | The starting morphine may contain related alkaloids (e.g., codeine, thebaine) that could potentially be converted to other byproducts. |
| This compound Degradation | This compound is a reactive α,β-unsaturated ketone and can be unstable. |
Data Presentation
Table 1: Kinetic Parameters of Morphine 6-Dehydrogenase (MDH)
| Enzyme Source | Substrate | Km (mM) | Vmax (unit/mg protein) | Optimal pH (Oxidation) | Preferred Cofactor |
| Hamster Liver | Morphine | 1.0 | 0.43 | 9.3 | NAD+[1] |
| Pseudomonas putida M10 | Morphine | 0.46 | N/A | 9.5 | NADP+[3] |
| Pseudomonas putida M10 | Codeine | 0.044 | N/A | 9.5 | NADP+[3] |
Table 2: Influence of Various Factors on this compound Synthesis Yield
| Factor | Condition | Observed Effect on Yield | Reference |
| pH | pH 7.4 | Moderate activity observed. | [5] |
| pH 9.3 - 9.5 | Maximal activity/yield. | [1][3] | |
| Cofactor | NAD+ vs. NADP+ (human liver) | NAD+ is the preferred cofactor. | [5] |
| NAD+ vs. NADP+ (hamster liver) | Activity with NADP+ is <5% of that with NAD+ at pH 7.4. | [1] | |
| Inhibitors | 17β-hydroxysteroids | Competitive inhibition, reduces yield. | [1] |
| Lithocholic acid, Indomethacin | Inhibition of microsomal enzyme activity. | [5] | |
| Thiol-blocking reagents | Strong inhibition of P. putida M10 MDH. | [12] | |
| Enzyme Stability | Wild-type MDH | Susceptible to inactivation by this compound. | [1] |
| Cys-80 to Serine mutant MDH | Greatly enhanced stability. | [1] |
Experimental Protocols
1. General Enzymatic Assay for Morphine 6-Dehydrogenase Activity
This protocol is a general guideline and should be optimized for the specific enzyme and experimental setup.
-
Reagents:
-
Morphine solution (substrate)
-
NAD+ or NADP+ solution (cofactor)
-
Buffer (e.g., Glycine-NaOH or Tris-HCl, pH 9.3-9.5)
-
Morphine 6-dehydrogenase (enzyme)
-
Purified water
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, morphine, and the appropriate cofactor in a cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. This corresponds to the formation of NADH or NADPH.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
2. Quantification of this compound by HPLC
This is a representative HPLC method that can be adapted for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient may need to be optimized. For example, a mixture of acetonitrile and ammonium formate (50:50) has been used.[11]
-
-
Detection:
-
UV detection wavelength for this compound is typically in the range of 210-230 nm. A wavelength of 226 nm has been used for morphine.[10]
-
-
Procedure:
-
Prepare a standard curve by injecting known concentrations of a purified this compound standard.
-
Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).
-
Centrifuge the samples to pellet the enzyme and any precipitated proteins.
-
Inject the supernatant onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Visualizations
References
- 1. Mechanistic studies of morphine dehydrogenase and stabilization against covalent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of the morphine alkaloids. Purification and characterization of morphine dehydrogenase from Pseudomonas putida M10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Morphine-Glucose-6-Phosphate Dehydrogenase Conjugates by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of this compound reductase from Pseudomonas putida M10 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Morphinone Analysis
Welcome to the technical support center for the HPLC analysis of morphinone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is reversed-phase HPLC (RP-HPLC).[1] A C18 column is a frequently used stationary phase for this purpose.[2] The mobile phase typically consists of a mixture of an aqueous buffer (like acetate or phosphate) and an organic solvent (such as acetonitrile or methanol).[2][3][4] Initial method development can begin with an isocratic elution, where the mobile phase composition remains constant throughout the run.[2]
Q2: How do I select the appropriate mobile phase for separating this compound from similar compounds?
A2: The choice of mobile phase is critical for achieving good separation.[5][6] For separating this compound from structurally related opioids like morphine and hydromorphone, an ion-pair reversed-phase chromatography approach can be effective.[2] This involves adding an ion-pairing reagent, such as sodium dodecyl sulfate (SDS), to the mobile phase.[2][7] The organic solvent composition, typically a blend of acetonitrile and methanol, can be adjusted to enhance the separation of critical pairs.[2][8] The pH of the mobile phase is also a powerful tool for optimizing selectivity.[9][10]
Q3: What role does pH play in the HPLC analysis of this compound?
A3: The pH of the mobile phase significantly influences the retention and peak shape of ionizable compounds like this compound.[9] Adjusting the pH can alter the ionization state of the analyte, which in turn affects its retention on a reversed-phase column.[10][11] For basic compounds, increasing the pH can decrease retention time, while for acidic compounds, decreasing the pH can increase retention.[9] It is generally recommended to work at a pH that is at least one or two units away from the pKa of the analyte to ensure it is in a single ionization state, which helps in achieving symmetrical peaks.[11] For instance, a mobile phase with a pH of around 3.7 has been used successfully in the separation of this compound and other opioids.[2]
Q4: What detection wavelength is typically used for this compound analysis?
A4: For UV detection of this compound and related opioids, a wavelength of 280 nm is commonly used.[2][12][13] This wavelength provides good sensitivity for these compounds.
Experimental Protocols
Protocol: Isocratic HPLC Method for the Separation of this compound and Related Opioids
This protocol is based on a method developed for the separation of this compound, morphine, dihydromorphine, and hydromorphone.[2]
1. System Preparation:
-
Use a suitable HPLC system equipped with a pump, autosampler, column oven, and UV detector.[5]
-
Ensure the system is properly equilibrated with the mobile phase before injecting any samples.[14]
2. Chromatographic Conditions:
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase: An isocratic mobile phase comprising an aqueous acidic buffer (e.g., aqueous acetic acid), an ion exchange compound (e.g., sodium acetate), an ion-pair reagent (e.g., sodium dodecyl sulfate - SDS), and a 1:1 (v/v) blend of methanol and acetonitrile.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 30 °C.[2] A lower column temperature can slightly increase resolution and enhance column preservation.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 100 µL.[2]
3. Sample and Standard Preparation:
-
Sample Diluent: Prepare a diluent of water, methanol, and acetic acid (95:5:1, v/v/v).[2]
-
Preparation: Weigh individual opioid free bases and dilute them in the sample diluent. Ensure the sample diluent is of the same or weaker organic strength than the mobile phase.[2]
4. Data Analysis:
-
Process the resulting chromatogram to determine peak height, area, resolution (R), capacity factor (k′), theoretical plates (N), and tailing factor (T) for each analyte peak.[2]
-
System Suitability Requirements: Aim for R ≥ 1.5, 2 < k′ < 50, N ≥ 2000, and T ≤ 2 for each analyte peak.[2]
Troubleshooting Guides
Q5: My peaks are broad. How can I improve the peak shape?
A5: Broad peaks can be caused by several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase Composition: Try altering the ratio of the organic solvent to the aqueous buffer. Increasing the proportion of the buffer can sometimes lead to sharper peaks for polar compounds.[15]
-
Optimize Flow Rate: A flow rate that is too high can cause peak broadening. Try decreasing the flow rate to see if the peak shape improves.[15][16]
-
Adjust Column Temperature: Low column temperatures can sometimes lead to broader peaks. Increasing the temperature may help sharpen them.[15][17] However, be aware of the thermal stability of your analyte and column.[18]
-
Check Sample Preparation: Ensure your sample is properly filtered and free of impurities, as this can contribute to broad peaks.[15] Injecting the sample in a solvent stronger than the mobile phase can also cause peak distortion.[19]
-
Consider a Different Column: If other adjustments don't work, the column itself might not be optimal. A different column with a different selectivity or efficiency might provide better results.[15][20]
Q6: I am observing peak tailing. What could be the cause and how do I fix it?
A6: Peak tailing, where the peak has an extended tail, is a common issue that can compromise quantification.[21]
-
Secondary Silanol Interactions: For basic compounds like this compound, interactions with ionized residual silanol groups on the silica-based column packing can cause tailing.[14][22] Operating at a lower pH (e.g., pH 2-4) can minimize these interactions by keeping the silanol groups protonated.[14][23]
-
Use of Modifiers: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help reduce tailing caused by silanol interactions.[22]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[24]
-
Metal Contamination: Some compounds are sensitive to trace metals in the HPLC system, which can lead to tailing. Using metal-free or coated stainless steel columns can mitigate this issue.[24]
Q7: The retention times for this compound are inconsistent. What should I check?
A7: Fluctuating retention times can affect the reliability of your analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time variability.[25] Even a 1% error in the organic solvent proportion can change retention times by 5-15%.[25] Prepare the mobile phase carefully, preferably by weight, and ensure it is thoroughly mixed and degassed.[6][25]
-
Column Temperature: Ensure the column temperature is stable and controlled. Fluctuations in ambient temperature can affect retention if a column oven is not used.[14][17]
-
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or starting up the system.[14]
-
Pump and Leaks: Check for leaks in the HPLC system, particularly at pump fittings and seals. Leaks can cause pressure fluctuations and lead to erratic retention times.[14][22] Ensure the pump is delivering a constant flow rate.[22]
Data and Parameters
Table 1: Example HPLC Parameters for this compound and Related Opioid Analysis
| Parameter | Condition | Reference |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | [2] |
| Mobile Phase | Isocratic: Aqueous acetic acid, sodium acetate, SDS, 1:1 Methanol:Acetonitrile | [2] |
| Flow Rate | 1.2 mL/min | [2] |
| Temperature | 30 °C | [2][12][13] |
| Detection | UV at 280 nm | [2][12][13] |
| Injection Volume | 100 µL | [2] |
| Sample Diluent | 95:5:1 (H₂O:MeOH:HOAc) | [2] |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Reference |
| Resolution (R) | ≥ 1.5 | [2] |
| Tailing Factor (T) | ≤ 2.0 | [2] |
| Capacity Factor (k') | 2 < k′ < 50 | [2] |
| Theoretical Plates (N) | ≥ 2000 | [2] |
Visualizations
Caption: Workflow for HPLC Method Optimization.
Caption: Troubleshooting Decision Tree for HPLC.
References
- 1. moravek.com [moravek.com]
- 2. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 3. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. moravek.com [moravek.com]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. researchgate.net [researchgate.net]
- 13. A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. researchgate.net [researchgate.net]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. chromtech.com [chromtech.com]
- 18. pharmtech.com [pharmtech.com]
- 19. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 20. agilent.com [agilent.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Degradation of Morphinone During Sample Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of morphinone in various sample matrices during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an oxidation product of morphine.[1][2] Its stability is a critical concern in research and drug development as its degradation can lead to inaccurate quantification in analytical assays. This compound is a reactive electrophile that can bind to macromolecules, which may affect its stability and analytical detection.[3]
Q2: What are the primary factors that contribute to this compound degradation during sample storage?
The degradation of this compound, similar to other opioids, is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
pH: this compound stability is pH-dependent. Alkaline conditions, in particular, can accelerate the degradation of related opioid compounds.[4]
-
Light Exposure: Exposure to light, especially UV radiation, can cause photodegradation.
-
Oxidation: this compound is susceptible to oxidation, which can be catalyzed by the presence of oxygen and metal ions.[1]
-
Sample Matrix: The composition of the sample matrix (e.g., plasma, urine, whole blood) can significantly impact stability due to enzymatic activity and the presence of other reactive molecules.
Q3: What are the ideal storage temperatures for samples containing this compound?
For long-term storage, freezing samples at -20°C or -80°C is recommended to minimize degradation.[5] Refrigeration at 2-8°C may be suitable for short-term storage, but stability should be verified for the specific sample type and duration. Room temperature storage is generally not recommended for extended periods.
Q4: How does pH affect this compound stability and what is the optimal pH range for storage?
While specific kinetic data for this compound is limited, studies on morphine, a closely related compound, show that degradation is accelerated at higher pH.[4] Therefore, maintaining a slightly acidic to neutral pH, ideally between pH 4 and 7 , is recommended to improve the stability of this compound in aqueous solutions and biological samples.
Q5: Can antioxidants or preservatives be used to improve this compound stability?
Yes, the addition of antioxidants and preservatives can help minimize degradation.
-
Antioxidants: Ascorbic acid (Vitamin C) and sodium metabisulfite can be used to prevent oxidative degradation.[1]
-
Preservatives: Sodium fluoride (NaF) is often added to whole blood samples to inhibit enzymatic activity and improve the stability of opioids.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Store samples at -20°C or -80°C for long-term storage. For short-term, use 2-8°C and validate stability. |
| Degradation due to inappropriate pH. | Adjust the sample pH to a range of 4-7 before storage. | |
| Oxidative degradation. | Add an antioxidant such as ascorbic acid to the sample. Prepare samples under an inert atmosphere (e.g., nitrogen) if possible. | |
| Inconsistent or variable results between replicate samples. | Incomplete thawing or mixing of samples. | Ensure samples are completely thawed and thoroughly mixed before analysis. |
| Freeze-thaw cycles. | Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. | |
| Light exposure during handling. | Protect samples from light by using amber vials or by working under low-light conditions. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can separate them from this compound. |
| Contamination of the sample or storage container. | Use high-purity solvents and reagents. Ensure storage containers are clean and inert. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm / 365 nm)
-
Heating block or oven
-
HPLC-UV or HPLC-MS/MS system
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80°C for 48 hours.
-
Dissolve in a suitable solvent before analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) for an appropriate duration.
-
Analyze the sample and a control sample stored in the dark.
-
-
Analysis:
-
Analyze all stressed samples and an unstressed control sample using a suitable analytical method (e.g., HPLC-UV).
-
Compare the chromatograms to identify degradation peaks and the loss of the parent this compound peak.
-
Protocol 2: Sample Preparation for HPLC-UV Analysis of this compound in Plasma
Objective: To extract this compound from a plasma sample for quantification by HPLC-UV.
Materials:
-
Human plasma
-
This compound standard solutions
-
Acetonitrile
-
Methanol
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Solid-phase extraction (SPE) cartridges (optional, for cleaner samples)
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC-UV system.
-
Note: For lower concentrations or complex matrices, a solid-phase extraction (SPE) step may be necessary after protein precipitation to further clean up the sample and concentrate the analyte.
Visualizations
Below are diagrams illustrating key concepts related to this compound degradation and analysis.
Caption: Simplified degradation pathway of morphine to this compound and its subsequent conversion.
Caption: Recommended workflow for handling and analyzing samples containing this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Hydroxyl radical-mediated conversion of morphine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
Troubleshooting low recovery of morphinone in solid-phase extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of morphinone during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound in SPE?
Low recovery is often due to suboptimal pH conditions during sample loading or elution. This compound, a basic compound with a pKa similar to morphine (pKa ≈ 8.0-9.8), requires a specific pH to ensure it is in the correct ionic state for retention on the sorbent and subsequent elution.[1] Analyte loss can also occur if the wash step is too stringent or if the elution solvent is not strong enough to desorb the analyte completely.
Q2: Which type of SPE sorbent is best suited for this compound extraction?
Mixed-mode solid-phase extraction, particularly using a sorbent with both reversed-phase and strong cation exchange (SCX) characteristics (e.g., Oasis MCX), is highly effective for the extraction of this compound and other opioids. The dual retention mechanism allows for a more selective extraction and a more rigorous wash step to remove matrix interferences, ultimately leading to a cleaner extract and better recovery.[2]
Q3: How can I prevent the degradation of this compound during the SPE process?
This compound stability is pH-dependent. Similar to other opioids, it can be susceptible to degradation at high pH. To mitigate this, if a high pH elution solvent is necessary to break the ion-exchange interaction, the eluate should be collected in a tube containing a small amount of an acidic solution to immediately neutralize the pH. Additionally, minimizing the exposure of the sample to high temperatures and oxygen can help prevent degradation.[3]
Q4: My this compound recovery is inconsistent. What could be the cause?
Inconsistent recoveries can stem from several factors:
-
Variable Sample pH: Ensure the pH of every sample is consistently adjusted before loading onto the SPE cartridge.
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out after conditioning and before sample loading can lead to channeling and poor interaction between the analyte and the sorbent.
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can affect the binding and recovery of the analyte. A slow and consistent flow rate is generally recommended.
-
Matrix Effects: Biological matrices can vary between samples, affecting the extraction efficiency. Proper sample pretreatment and a robust wash step are crucial to minimize matrix effects.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the solid-phase extraction of this compound.
Step 1: Analyte Loss Investigation
To pinpoint where the loss of this compound is occurring, analyze the fractions from each step of the SPE process (load, wash, and elution).
| Fraction | Finding | Potential Cause | Recommended Action |
| Load Flow-Through | This compound Detected | - Sample pH is too high, preventing ionization and retention on a cation exchange sorbent.- The organic content of the sample is too high for a reversed-phase mechanism. | - Adjust sample pH to be at least 2 pH units below the pKa of this compound (target pH 5-6).- If using a reversed-phase mechanism, dilute the sample with water or an aqueous buffer to reduce the organic content. |
| Wash Solution | This compound Detected | - The wash solvent is too strong, prematurely eluting the analyte. | - Decrease the organic content of the wash solvent.- Ensure the pH of the wash solvent maintains the ionized state of this compound. |
| Elution Solution | Low this compound Concentration | - The elution solvent is too weak to fully desorb the analyte.- The pH of the elution solvent is not high enough to neutralize the charge of the analyte for elution from a cation exchange sorbent. | - Increase the organic strength of the elution solvent.- For cation exchange, use a basic modifier (e.g., ammonium hydroxide) in the elution solvent to raise the pH above the pKa of this compound.- Consider a "soak" step where the elution solvent is left on the sorbent for a few minutes before elution. |
Step 2: Method Optimization
If the initial investigation does not resolve the issue, further optimization of the SPE method is necessary.
| Parameter | Recommendation for this compound |
| Sorbent Selection | Utilize a mixed-mode strong cation exchange (MCX) sorbent for robust retention and cleaner extracts. C8 or C18 reversed-phase sorbents can also be effective.[4] |
| Sample Pre-treatment | - pH Adjustment: Adjust the sample pH to ~6.0 with a suitable buffer to ensure this compound is protonated for retention on an SCX sorbent.- Dilution: For viscous samples like plasma, dilute with an acidic buffer (e.g., 4% H3PO4) to improve flow and analyte availability. |
| Conditioning & Equilibration | - Conditioning: Use an organic solvent like methanol to activate the sorbent.- Equilibration: Equilibrate with an aqueous solution at a pH similar to the pre-treated sample to prepare the sorbent for optimal analyte binding. |
| Wash Step | - Use a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences.- For MCX, a wash with a mild acid (e.g., 0.1 M HCl) can remove basic interferences without eluting the strongly retained this compound. |
| Elution Step | - For MCX, use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to disrupt both the ionic and reversed-phase interactions.- Neutralization: Collect the eluate in a solution containing a small amount of acid (e.g., formic acid) to prevent degradation at high pH. |
Quantitative Data Summary
The following table summarizes recovery data for morphine and related compounds using a mixed-mode cation exchange SPE protocol. While specific data for this compound is limited, the recovery of morphine is a strong indicator of the expected performance for this compound due to their structural similarity.
Table 1: SPE Recoveries of Morphine and Related Compounds using Oasis MCX
| Compound | Average Recovery (%) |
| Morphine | >90% |
| Morphine-3-glucuronide | ~77% |
| Morphine-6-glucuronide | ~85% |
| 6-acetylmorphine | >90% |
| Morphine N-oxide | >90% |
| 10-hydroxymorphine | >90% |
Table 2: Comparison of Opioid Recoveries with Different SCX Sorbents [2]
| Compound | SOLA SCX Recovery (%) | SOLAμ SCX Recovery (%) |
| Morphine | 88-99% | 96-106% |
| Codeine | 88-99% | 96-106% |
| Hydrocodone | 88-99% | 96-106% |
| Hydromorphone | 88-99% | 96-106% |
Experimental Protocols
Protocol 1: Mixed-Mode SPE for this compound from Plasma
This protocol is adapted from a validated method for morphine and its metabolites using an Oasis MCX µElution Plate.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add an internal standard.
-
Add 200 µL of 4% phosphoric acid (H₃PO₄) in water.
-
Vortex to mix.
-
-
SPE Procedure:
-
Condition: Condition the Oasis MCX µElution Plate wells with 200 µL of methanol.
-
Equilibrate: Equilibrate the wells with 200 µL of water.
-
Load: Load the pre-treated sample onto the plate.
-
Wash 1: Wash with 200 µL of 2% formic acid in water.
-
Wash 2: Wash with 200 µL of methanol.
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol. Collect the eluate in a collection plate containing 10 µL of 3% formic acid in methanol per well to neutralize the eluate.
-
-
Post-Elution:
-
Evaporate the neutralized eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 50 µL of water).
-
Visualizations
This compound Degradation Pathway
The following diagram illustrates the potential metabolic conversion of morphine to this compound and its subsequent reduction to hydromorphone.
Caption: Metabolic pathway of morphine to this compound and hydromorphone.
Troubleshooting Workflow for Low this compound Recovery
This workflow provides a logical sequence for identifying the cause of low analyte recovery.
Caption: Systematic workflow for troubleshooting low this compound recovery.
References
Reducing ion suppression effects in LC-MS/MS analysis of morphinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression effects during the LC-MS/MS analysis of morphinone.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantitative results, as well as decreased sensitivity.[1][2][3] The phenomenon occurs in the ion source of the mass spectrometer and can be a significant challenge in complex biological matrices like plasma, urine, or tissue homogenates.[1][4]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression in the analysis of this compound, a polar opiate, is often caused by endogenous components from the biological sample matrix that co-elute with the analyte.[2][4] Key culprits include:
-
Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression, particularly in protein precipitation extracts.[4][5]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ion source, leading to signal suppression.[2][6]
-
Proteins and Peptides: Inadequately removed proteins and peptides can also interfere with the ionization process.[6][7]
-
Formulation Agents: In preclinical studies, formulation agents like polysorbates can cause significant ion suppression.[8]
Q3: How can I detect ion suppression in my LC-MS/MS method?
A3: A commonly used technique to identify and assess the extent of ion suppression is the post-column infusion experiment.[1][9][10] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[9] A dip in the baseline signal of this compound at specific retention times indicates the presence of co-eluting, suppressing components from the matrix.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Recovery for this compound
Poor peak shape (e.g., fronting, splitting) and low recovery for polar opiates like this compound can be indicative of issues with the chromatographic method, often related to the injection solvent and column equilibration.[11][12]
Troubleshooting Steps:
-
Optimize Initial Gradient Conditions: Avoid starting with a mobile phase containing a significant percentage of organic solvent. For polar analytes like this compound, it is often beneficial to start with 100% aqueous mobile phase to ensure proper retention and peak shape.[11][12]
-
Ensure Complete Column Equilibration: Insufficient equilibration of the analytical column with the initial mobile phase can lead to inconsistent retention times and peak shapes. Monitor the column pressure trace to confirm that it has stabilized before injecting the next sample.[11][12]
-
Check Autosampler and Wash Solvents: Residual organic solvent from autosampler washes can come into contact with the sample during injection, causing peak distortion.[11][12] Ensure that the sample does not come into contact with organic solvent before or during injection. Introducing an air gap between the sample and the wash solvent in the autosampler can help prevent this.[11][12]
Issue 2: Inconsistent Results and Loss of Sensitivity
Inconsistent results and a gradual loss of sensitivity over a series of injections often point towards ion suppression from matrix components.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
Detailed Steps:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][7]
-
Protein Precipitation (PPT): While quick, this method is often insufficient for removing phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte while washing away interfering compounds.[7] Mixed-mode SPE phases can be particularly effective.[7]
-
-
Optimize Chromatographic Separation: If sample preparation alone is not sufficient, modify the LC method to chromatographically separate this compound from the regions of ion suppression.[1]
-
Adjust Gradient Profile: Modify the gradient to shift the retention time of this compound away from the "suppression zones," which are often at the beginning and end of the chromatogram.[1]
-
Change Column Chemistry: Using a different stationary phase (e.g., biphenyl, PFP) can alter selectivity and improve separation from interfering components.[11][12]
-
Employ UPLC/UHPLC: The higher resolution of UPLC/UHPLC systems can better separate the analyte from matrix components, thereby reducing the potential for co-elution and ion suppression.[13]
-
-
Switch Ionization Technique: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][9][10] If your instrumentation allows, switching to APCI may reduce the impact of matrix effects.[1][9][10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., morphine-d3) co-elutes with the analyte and experiences the same degree of ion suppression.[7] This allows for accurate correction of signal variability, though it does not eliminate the underlying suppression.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis from Plasma
| Sample Preparation Method | Relative this compound Response (%) | Phospholipid Removal Efficiency (%) | Time per Sample (min) |
| Protein Precipitation (PPT) | 45 | 20 | 5 |
| Liquid-Liquid Extraction (LLE) | 75 | 60 | 15 |
| Solid-Phase Extraction (SPE) | 95 | 98 | 20 |
Note: Data are representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
This protocol is designed to identify retention time regions where matrix components cause ion suppression.[9]
-
Prepare a this compound Infusion Solution: Prepare a solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
Set up the Infusion: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer ion source.
-
Acquire a Stable Baseline: Start the infusion and LC flow (without an injection) and monitor the this compound signal until a stable baseline is achieved.
-
Inject Blank Matrix: Inject a blank sample extract (prepared using your standard sample preparation method) and monitor the this compound signal.
-
Analyze the Chromatogram: A decrease in the this compound signal intensity at specific retention times indicates ion suppression caused by co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general procedure for cleaning up urine samples for this compound analysis.[14]
-
Sample Pre-treatment: To 0.5 mL of urine, add an internal standard (e.g., morphine-d6) and 125 µL of concentrated HCl.[14] Incubate at 95°C for 90 minutes for hydrolysis of glucuronide metabolites.[14] Cool and neutralize the sample.[14]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Plexa PCX) with 0.5 mL of methanol (B129727).[14]
-
Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge.[14]
-
Wash Step 1: Wash the cartridge with 1 mL of 2% formic acid to remove hydrophilic interferences.[14]
-
Wash Step 2: Wash the cartridge with 1 mL of methanol to remove less polar interferences.[14]
-
Elute this compound: Elute this compound and other opiates with 2 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (100:20 v/v).[14]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 0.5 mL of 95:5 water:methanol with 0.1% formic acid).[14]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
Stabilization of morphine dehydrogenase against covalent inactivation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morphine dehydrogenase (MDH). The information addresses common issues encountered during experiments focused on the enzyme's stabilization against covalent inactivation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of morphine dehydrogenase (MDH) inactivation?
A1: The primary mechanism of inactivation for morphine dehydrogenase from Pseudomonas putida M10 is covalent modification by its reaction product, morphinone. This inactivation occurs through the formation of a covalent adduct with a specific cysteine residue, Cys-80, located in the active site of the enzyme.[1][2] This covalent modification leads to a loss of catalytic activity.
Q2: How can covalent inactivation of MDH be prevented?
A2: The most effective method to prevent covalent inactivation by this compound is through site-directed mutagenesis. Altering the key cysteine residue (Cys-80) to a serine (C80S) has been shown to result in a significantly more stable enzyme that is resistant to this form of inactivation.[1][2]
Q3: What is the kinetic mechanism of MDH?
A3: The kinetic mechanism of MDH from Pseudomonas putida M10 depends on the reaction direction and pH. For the oxidation of codeine at pH 9.5, the enzyme follows a non-Theorell-Chance sequential ordered mechanism. For the reduction of codeinone at pH 7.0, it follows a Theorell-Chance mechanism.[1][2]
Q4: To which family of enzymes does MDH belong?
A4: Based on sequence comparisons, morphine dehydrogenase is a member of the aldose reductase enzyme superfamily.[1][2] It shares catalytically important residues with other members of this family, such as Tyr-48, Lys-77, and Asp-43.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during MDH expression, purification, and activity assays.
Issue 1: Rapid loss of enzyme activity during the reaction.
-
Possible Cause A: Covalent inactivation by this compound.
-
Troubleshooting:
-
Use the C80S mutant: If you are using the wild-type enzyme, consider using the C80S variant, which is resistant to covalent inactivation by this compound.[1][2]
-
Limit product accumulation: In kinetic assays, use initial rate measurements to minimize the concentration of this compound. For biotransformation applications, consider in-situ product removal strategies.
-
-
-
Possible Cause B: Instability of the NADP⁺ cofactor.
-
Troubleshooting:
-
Prepare fresh NADP⁺ solutions: NADP⁺ can degrade, especially in acidic conditions or at elevated temperatures. Prepare fresh solutions for each experiment.
-
Buffer pH: Ensure the reaction buffer pH is optimal for both enzyme activity and NADP⁺ stability (typically neutral to slightly alkaline). The optimal pH for morphine oxidation is 9.5.[3]
-
-
Issue 2: Low yield of purified MDH.
-
Possible Cause A: Protein insolubility and aggregation.
-
Troubleshooting:
-
Optimize expression conditions: Lower the induction temperature (e.g., 16-25°C) and IPTG concentration during protein expression in E. coli to promote proper folding and reduce the formation of inclusion bodies.
-
Use solubility-enhancing tags: Consider expressing MDH with a solubility-enhancing fusion partner, such as maltose-binding protein (MBP).
-
Lysis buffer additives: Include additives like glycerol (10-20%), low concentrations of non-ionic detergents (e.g., Triton X-100), or stabilizing osmolytes in the lysis and purification buffers.
-
-
-
Possible Cause B: Inefficient purification.
-
Troubleshooting:
-
Optimize chromatography conditions: If using affinity chromatography (e.g., His-tag), ensure appropriate concentrations of imidazole in the wash and elution buffers. For ion-exchange chromatography, perform a pH and salt gradient optimization.
-
Affinity chromatography of native MDH: A two-step affinity chromatography procedure using immobilized dyes has been shown to be effective for purifying native MDH.[3]
-
-
Issue 3: Inconsistent results in enzyme activity assays.
-
Possible Cause A: Substrate or product instability.
-
Troubleshooting:
-
Protect from light: Morphine and its derivatives can be light-sensitive. Store stock solutions in amber vials and minimize exposure to light during experiments.
-
Control for oxidation: Morphine can oxidize in aqueous solutions. Prepare fresh substrate solutions and consider deoxygenating buffers for sensitive experiments.[4]
-
-
-
Possible Cause B: Pipetting errors or inaccurate reagent concentrations.
-
Troubleshooting:
-
Verify spectrophotometer calibration: Ensure the spectrophotometer is properly calibrated.
-
Accurate determination of substrate concentration: Use a calibrated method to determine the exact concentration of your morphine or codeine stock solutions.
-
Consistent mixing: Ensure thorough mixing of reaction components before starting measurements.
-
-
Data Presentation
Table 1: Kinetic Parameters of Wild-Type Morphine Dehydrogenase [3]
| Substrate | Km (mM) |
| Morphine | 0.46 |
| Codeine | 0.044 |
Table 2: Comparison of Wild-Type and C80S Mutant MDH Stability
| Enzyme Variant | Condition | Half-life of Inactivation | Reference |
| Wild-Type MDH | Incubation with this compound | Minutes | [1][2] |
| C80S Mutant MDH | Incubation with this compound | Significantly extended | [1][2] |
Experimental Protocols
Site-Directed Mutagenesis of MDH (C80S)
This protocol is a general guideline based on commercially available kits (e.g., QuikChange™ Site-Directed Mutagenesis Kit).
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation to change the Cys-80 codon (TGC or TGT) to a Ser codon (e.g., TCC, TCT, AGC, or AGT). The mutation should be in the center of the primers, with ~15 bp of flanking sequence on each side.
-
PCR Amplification:
-
Set up a PCR reaction containing the MDH expression plasmid, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform PCR to amplify the entire plasmid. Use a minimal number of cycles (e.g., 18-25) to reduce the risk of secondary mutations.
-
-
Template Digestion:
-
Digest the PCR product with DpnI endonuclease for 1-2 hours at 37°C. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformed cells on an appropriate selective antibiotic plate (e.g., LB-ampicillin) and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired C80S mutation by DNA sequencing.
-
Expression and Purification of Recombinant MDH in E. coli
This is a general protocol for the expression and purification of His-tagged MDH.
-
Transformation: Transform the MDH expression plasmid (wild-type or C80S mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective media and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into a starter culture (e.g., 50 mL LB with appropriate antibiotic) and grow overnight at 37°C with shaking.
-
Inoculate a larger culture (e.g., 1 L LB with antibiotic) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Purification (His-tag Affinity Chromatography):
-
Equilibrate a Ni-NTA affinity column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged MDH with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Verify the purity of the protein by SDS-PAGE.
-
MDH Activity Assay (Spectrophotometric)
This assay measures the NADP⁺-dependent oxidation of morphine to this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Glycine-NaOH buffer (pH 9.5)
-
2.5 mM NADP⁺
-
1 mM Morphine
-
-
Enzyme Addition: Add a suitable amount of purified MDH to the reaction mixture to initiate the reaction. The final volume is typically 1 mL.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculation of Activity:
-
Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε * Path length * Enzyme volume) Where:
-
ε (molar extinction coefficient of NADPH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path length is typically 1 cm.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
-
-
Visualizations
References
- 1. Mechanistic studies of morphine dehydrogenase and stabilization against covalent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of morphine dehydrogenase and stabilization against covalent inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of the morphine alkaloids. Purification and characterization of morphine dehydrogenase from Pseudomonas putida M10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Morphinone Adduct Formation with Cysteine Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of covalent adducts between morphinone, a reactive metabolite of morphine, and cysteine residues in proteins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during research and formulation development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving morphine and cysteine-containing proteins.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected loss of protein function or activity in the presence of morphine. | Covalent modification of critical cysteine residues by this compound. | - Confirm adduct formation using LC-MS/MS. - Add a sacrificial thiol like N-acetylcysteine (NAC) or glutathione (GSH) to the reaction mixture. - Optimize experimental conditions to minimize morphine oxidation (see protocols below). |
| Detection of unexpected protein-drug adducts in mass spectrometry data. | Formation of this compound and subsequent adduction to nucleophilic residues, primarily cysteine. | - Perform a targeted mass spectrometry analysis to confirm the mass of the this compound adduct (+283 Da). - Use a control sample without morphine to ensure the modification is drug-dependent. - Implement preventative measures such as the inclusion of antioxidants. |
| Discoloration (yellowing/browning) of morphine solutions. | Oxidation of morphine to this compound and other degradation products. | - Prepare fresh solutions using deoxygenated water. - Adjust the pH of the solution to an acidic range (pH 3-5). - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant such as ascorbic acid or a chelating agent like EDTA. |
| High variability in experimental results involving morphine. | Inconsistent levels of morphine oxidation and subsequent this compound formation. | - Standardize solution preparation protocols, including deoxygenation and pH adjustment. - Control for exposure to light and oxygen. - Analyze morphine solution purity and concentration via HPLC before each experiment. |
| Difficulty confirming adduct location on the protein. | Low abundance of the adducted peptide or complex fragmentation spectra. | - Optimize the protein digestion protocol to generate peptides of suitable length for MS/MS analysis. - Employ higher energy fragmentation techniques (HCD or ETD) during mass spectrometry. - Use software tools specifically designed for the identification of unexpected protein modifications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound adduct formation with cysteine residues?
A1: this compound is an electrophilic α,β-unsaturated ketone that is formed from the oxidation of morphine. The thiol group of a cysteine residue acts as a nucleophile and attacks one of the double-bonded carbons of the enone system in this compound via a Michael addition reaction. This results in the formation of a stable, covalent bond between the protein and the this compound molecule.[1][2]
Q2: How can I prevent the initial formation of this compound from morphine in my experimental solutions?
A2: Preventing the oxidation of morphine is the most effective strategy. This can be achieved by:
-
pH Control: Maintaining an acidic pH (around 3-5) significantly reduces the rate of morphine oxidation.[3]
-
Deoxygenation: Preparing solutions with deoxygenated water and purging the headspace of storage vials with an inert gas (e.g., nitrogen) minimizes the presence of oxygen, a key driver of oxidation.[3]
-
Antioxidants: The addition of antioxidants like ascorbic acid can scavenge reactive oxygen species that contribute to morphine degradation.[3]
-
Chelating Agents: Using a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation reactions.[4]
Q3: What are sacrificial thiols and how do they prevent this compound-cysteine adduct formation?
A3: Sacrificial thiols are small molecules containing a sulfhydryl (-SH) group, such as glutathione (GSH), L-cysteine, and N-acetylcysteine (NAC).[4][5] They act as competitive inhibitors by reacting with this compound at a faster rate than the cysteine residues on your protein of interest. This effectively "scavenges" the reactive this compound, preventing it from modifying your target protein.[4][5]
Q4: Is the this compound-cysteine adduct reversible?
A4: The Michael addition of thiols to α,β-unsaturated carbonyls can be reversible under certain conditions. However, the specific reversibility of the this compound-cysteine adduct has not been extensively characterized and should be considered stable under typical physiological and experimental conditions.
Q5: What is the recommended concentration of antioxidants like N-acetylcysteine (NAC) to use?
A5: The optimal concentration of NAC or other sacrificial thiols will depend on the specific experimental conditions, including the concentration of morphine and the reactivity of the cysteine residues on the target protein. It is recommended to start with a molar excess of the antioxidant relative to morphine (e.g., 10-fold or higher) and optimize based on experimental results.
Q6: How can I detect and quantify this compound-cysteine adducts in my samples?
A6: The gold standard for detecting and quantifying protein adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] A "bottom-up" proteomics approach is typically used, which involves digesting the protein into smaller peptides, separating them by liquid chromatography, and then analyzing them by mass spectrometry to identify the modified peptide and pinpoint the specific cysteine residue.
Experimental Protocols
Protocol 1: Preparation of Stabilized Morphine Solutions
This protocol describes the preparation of a morphine solution with enhanced stability against oxidation to this compound.
Materials:
-
Morphine sulfate (or hydrochloride)
-
High-purity deionized water
-
Citric acid
-
Sodium citrate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas
-
Sterile, amber glass vials
Procedure:
-
Deoxygenation: Purge high-purity deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare a citrate buffer (e.g., 50 mM, pH 4.0) using the deoxygenated water.
-
Chelating Agent Addition: Dissolve EDTA in the citrate buffer to a final concentration of 0.1% (w/v).
-
Morphine Dissolution: Slowly dissolve the desired amount of morphine salt into the buffered EDTA solution with gentle stirring. Avoid vigorous vortexing to prevent re-oxygenation.
-
pH Adjustment: Measure the final pH of the morphine solution and adjust to the target pH (e.g., 4.0) using small additions of citric acid or sodium citrate solution.
-
Inert Gas Overlay: Dispense the final solution into amber glass vials, leaving minimal headspace. Purge the headspace with nitrogen or argon before sealing tightly.
-
Storage: Store the vials protected from light at a controlled room temperature.
Protocol 2: In-vitro Assay for Assessing this compound-Cysteine Adduct Formation and its Inhibition
This protocol provides a framework for studying the formation of this compound-cysteine adducts and evaluating the efficacy of inhibitors.
Materials:
-
Cysteine-containing protein of interest
-
Stabilized morphine solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-acetylcysteine (NAC) or Glutathione (GSH) stock solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: Protein in PBS.
-
Morphine: Protein and morphine in PBS.
-
Inhibition: Protein, morphine, and varying concentrations of NAC or GSH in PBS.
-
-
Incubation: Incubate all reaction mixtures at 37°C for a predetermined time course (e.g., 0, 1, 4, and 24 hours).
-
Sample Preparation for LC-MS/MS:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add IAM to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to cap all free cysteine residues.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the digested samples by LC-MS/MS.
-
Search the data for a mass modification of +283.1208 Da on cysteine-containing peptides in the morphine-treated samples, corresponding to the addition of this compound.
-
Quantify the relative abundance of the adducted peptide in the presence and absence of the inhibitor to determine the percentage of inhibition.
-
Quantitative Data
The following table summarizes key quantitative findings related to morphine metabolism and adduct formation.
| Parameter | Value | Species/System | Reference |
| Biliary excretion of this compound | 1.27% of administered dose | Guinea Pig | [7] |
| Biliary excretion of this compound-Glutathione adduct | 9.35% of administered dose | Guinea Pig | [7] |
| Biliary excretion of this compound | 0.8 ± 0.3% of administered dose | Rat | [8] |
| Biliary excretion of this compound-Glutathione adduct | 8.4 ± 4.3% of administered dose | Rat | [8] |
| In vitro this compound formation rate (NAD+ cofactor) | 5.70 µmol/g liver/30 min | Rat liver 9000g supernatant | [8] |
| In vitro this compound formation rate (NAD+ cofactor) | 5.82 µmol/g liver/30 min | Guinea Pig liver 9000g supernatant | [8] |
| In vitro this compound formation rate (NAD cofactor, pH 7.4) | 30-120 nmol/g liver/30 min | Human liver 9000g supernatant | [9] |
Visualizations
Signaling and Reaction Pathways
Experimental Workflow
Logical Relationship for Troubleshooting
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Brief Introduction to Covalent Peptide Drug Development - Creative Peptides Blog [creative-peptides.com]
- 8. Useful Protocols [research.childrenshospital.org]
- 9. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor spectral results in PFPA and HFBA derivatives of morphinone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor spectral results when analyzing pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) derivatives of morphinone.
Troubleshooting Guides
Mass Spectrometry (MS) Issues
Problem: Low or No Signal Intensity (Ion Suppression)
Poor signal intensity is a common issue when using perfluorinated acids and their anhydrides as derivatizing agents or ion-pairing reagents in Electrospray Ionization (ESI) Mass Spectrometry.[1]
-
Question: Why is the signal for my PFPA/HFBA-morphinone derivative so low in my LC-MS analysis?
-
Answer: Both PFPA and HFBA are known to cause significant ionization suppression in ESI-MS.[1] This phenomenon can drastically reduce the signal intensity of your analyte. HFBA, in particular, is frequently associated with substantial signal suppression.[1] The presence of these reagents in the mobile phase can interfere with the droplet formation and ionization process in the ESI source.
-
-
Question: How can I mitigate ion suppression?
-
Answer:
-
Optimize Reagent Concentration: If using PFPA or HFBA as an ion-pairing reagent in your mobile phase, reduce the concentration to the lowest level that still provides adequate chromatographic retention and peak shape. For example, some studies have noted that concentrations above 1.5-5 mM HFBA can dramatically decrease ion intensities.[1]
-
Use a Gradient Elution Strategy: A step gradient that reduces the concentration of the ion-pairing reagent before the analyte elutes into the mass spectrometer can significantly improve signal intensity.[1]
-
Post-Column Modification: Consider adding a reagent post-column (before the MS inlet) to enhance the signal. For instance, the post-column addition of propionic acid has been shown to enhance the response of some compounds that were suppressed by HFBA.[1]
-
Switch Ionization Source: If available, experiment with Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ionization suppression than ESI for certain analytes.
-
Thorough Sample Clean-up: Ensure that excess derivatizing reagent and byproducts are removed from the sample before injection, as they can contribute to ion suppression.
-
-
Problem: Unexpected or Unclear Fragmentation Patterns in GC-MS
The interpretation of mass spectra can be complicated by the fragmentation patterns of the derivatizing group.
-
Question: I'm seeing many unexpected peaks in the mass spectrum of my PFPA-morphinone derivative. How can I interpret this?
-
Answer: Perfluoroalkyl derivatives can undergo complex fragmentation. It is important to identify the molecular ion peak first. Then, look for characteristic losses associated with the derivatizing group. For PFPA derivatives, you might observe losses corresponding to the pentafluoropropionyl group or fragments thereof. Hard ionization techniques like Electron Impact (EI) can lead to extensive fragmentation where the molecular ion peak may be small or absent.[2]
-
-
Question: What are the expected major fragment ions for PFPA/HFBA derivatives of opioids?
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Problem: Broad or Distorted NMR Peaks
Peak broadening in ¹H or ¹³C NMR spectra can obscure important structural information and coupling details.
-
Question: Why are the proton signals of my PFPA-morphinone derivative broad?
-
Answer: There are several potential causes for peak broadening:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to broader peaks.
-
Residual Acidity: The derivatization reaction with PFPA or HFBA produces perfluorinated carboxylic acids as byproducts.[5] Traces of these strong acids in your NMR sample can lead to proton exchange with your compound, causing significant peak broadening, especially for protons near the nitrogen atom.
-
Paramagnetic Impurities: Contamination with paramagnetic metals can cause severe line broadening. Ensure all glassware is scrupulously clean.
-
Incomplete Derivatization: A mixture of derivatized and underivatized this compound can lead to a complex and poorly resolved spectrum.
-
-
-
Question: How can I resolve broad peaks in my NMR spectrum?
-
Answer:
-
Re-purify the Sample: Use a purification method like flash chromatography or a simple work-up with a mild base (e.g., a bicarbonate wash) to remove acidic byproducts.
-
Use a Different NMR Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can resolve overlapping signals and change the degree of peak broadening.
-
Acquire the Spectrum at a Different Temperature: For issues related to dynamic processes like conformational exchange, acquiring the spectrum at a higher temperature might sharpen the signals.
-
-
Problem: Difficulty in Spectral Interpretation and Signal Assignment
The introduction of a perfluoroacyl group can significantly alter the chemical shifts of nearby protons.
-
Question: The chemical shifts in my ¹H NMR spectrum have shifted significantly after derivatization. How do I assign the protons?
-
Answer: The electron-withdrawing nature of the PFPA and HFBA groups will cause protons on adjacent carbons to shift downfield (to a higher ppm value). To definitively assign protons, you will need to use 2D NMR techniques:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and protons separated by heteroatoms.
-
¹⁹F NMR: If available, ¹⁹F NMR can confirm the presence of the perfluoroalkyl group and may show coupling to nearby protons (H-F coupling), which can be a powerful tool for assignment.[5][6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which derivatizing agent is better for GC-MS analysis of this compound, PFPA or HFBA?
-
A1: Both PFPA and HFBA are effective for derivatizing amines for GC-MS analysis.[4] PFPA often provides a good balance of volatility and mass for the derivative. In a study on amphetamines, PFPA was found to provide the best sensitivity compared to HFBA and TFAA.[4] However, the optimal choice can be application-dependent, so it may be necessary to evaluate both for your specific needs.
-
-
Q2: My LC-MS system is now showing persistent background ions after using HFBA. What should I do?
-
A2: Perfluorinated compounds like HFBA are notoriously "sticky" and can persistently contaminate LC-MS systems, especially the ESI source, ion optics, and tubing.[7] A thorough cleaning is required. This may involve flushing the entire LC system with a series of solvents (e.g., isopropanol, methanol, water), and in severe cases, it may be necessary to disassemble and sonicate the ESI source components and ion optics.[7] It is also recommended to replace PEEK tubing and solvent filters as they can be a source of continuous contamination.[7]
-
-
Q3: Can I use PFPA/HFBA derivatives for quantitative analysis?
-
A3: Yes, these derivatives are frequently used for quantitative analysis, particularly in GC-MS with selected ion monitoring (SIM).[4] For accurate quantification, it is essential to use a deuterated internal standard that is also derivatized, to account for any variability in the derivatization and injection process.
-
-
Q4: At what temperature and for how long should I perform the derivatization?
-
A4: A typical starting point for the derivatization of amines with PFPA or HFBA is heating at 70°C for 30 minutes.[4] However, reaction times and temperatures can vary depending on the specific compound.[5] It is advisable to optimize these parameters for this compound to ensure complete derivatization.
-
Data Presentation
Table 1: Common Adducts and Fragments in Mass Spectrometry
| Ion Type | Description | Example (M = this compound Derivative) |
| [M+H]⁺ | Protonated molecular ion | The primary ion observed in positive mode ESI-MS. |
| [M+Na]⁺ | Sodium adduct | Often observed as a secondary ion, ~22 Da higher than [M+H]⁺. |
| [M-H₂O+H]⁺ | Loss of water | Common fragmentation for molecules with hydroxyl groups.[8] |
| [M+ACN+H]⁺ | Acetonitrile adduct | Can be seen when acetonitrile is used in the mobile phase.[8] |
Table 2: Comparison of PFPA and HFBA Derivatizing Reagents for GC-MS
| Feature | Pentafluoropropionic Anhydride (PFPA) | Heptafluorobutyric Anhydride (HFBA) |
| Molecular Weight Increase | Adds 147 Da per group | Adds 197 Da per group |
| GC Retention Time | Shorter | Longer |
| Sensitivity (General) | Often reported to provide higher sensitivity.[4] | Generally good, but may be lower than PFPA. |
| Ion Suppression (LC-MS) | Can cause suppression. | Often causes more significant suppression than PFPA.[1] |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and analytical goals.[4]
-
Sample Preparation: To a clean, dry glass vial, add your dried this compound extract or standard.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of either PFPA or HFBA.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Evaporation: After cooling to room temperature, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 50 µL of a solvent suitable for GC injection (e.g., ethyl acetate or toluene).
-
Analysis: Inject an aliquot into the GC-MS system.
Protocol 2: Work-up to Remove Acidic Byproducts for NMR Analysis
-
Reaction Quench: After the derivatization reaction is complete, cool the vial to room temperature.
-
Dilution: Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Add 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Vortex gently for 1 minute. This will neutralize the acidic byproducts.
-
Phase Separation: Allow the layers to separate. The derivatized this compound will be in the organic layer.
-
Extraction: Carefully transfer the organic layer to a clean vial.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then evaporate the solvent to yield the purified derivative for NMR analysis.
Visualizations
Caption: Workflow for this compound derivatization for GC-MS and NMR analysis.
Caption: A logical guide to troubleshooting common MS and NMR issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biophysics.org [biophysics.org]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of the internal standard for morphinone quantification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the internal standard for morphinone quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to instability of the internal standard and compromising the accuracy of this compound quantification.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| High variability in Internal Standard (IS) response across a batch | - Inconsistent sample preparation (e.g., extraction inconsistencies).[1] - Pipetting errors during IS addition (e.g., no IS or double spiking).[2] - IS instability in the autosampler due to temperature fluctuations.[3] - Improperly prepared or degraded IS working solution.[2] | - Ensure consistent and reproducible sample preparation steps.[1] - Re-prepare and re-analyze the affected sample(s).[2] - Verify and maintain the recommended autosampler temperature (e.g., 2-8°C).[3] - Prepare a fresh IS working solution from the stock solution.[2] |
| Gradual decrease in IS response over an analytical run | - Instrument sensitivity drift.[4] - Adsorption of the IS to vials or tubing. - Degradation of the IS in the processed samples over time. | - If the analyte-to-IS ratio remains consistent, the results may still be valid.[4] However, investigate the source of the drift for future runs. - Use silanized glass or polypropylene vials to minimize adsorption. - Perform autosampler stability tests to determine the maximum allowable time samples can be stored before analysis.[3] |
| Poor peak shape (fronting, tailing, or splitting) for the IS | - Co-eluting matrix components interfering with the IS peak.[5] - Inappropriate mobile phase composition or gradient.[4][6] - Column degradation or contamination.[7] - Injection of the sample in a solvent stronger than the initial mobile phase.[4][6] | - Optimize the chromatographic method to separate the IS from interferences.[5] - Adjust the mobile phase pH or organic content.[4][6] - Use a guard column and/or flush the analytical column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[4][6] |
| Unexpected peaks at the retention time of the IS in blank samples | - Contamination of the blank matrix with the IS. - Carryover from a previous injection. | - Use a certified blank matrix. - Implement a rigorous autosampler wash protocol with a strong organic solvent.[4] |
| Loss of IS during sample storage (Freeze-Thaw or Long-Term) | - Degradation of the IS due to enzymatic activity in the biological matrix. - Oxidation or hydrolysis of the IS.[1] - pH changes in the sample upon freezing and thawing. | - Conduct thorough freeze-thaw and long-term stability studies during method validation.[8] - Store samples at ultra-low temperatures (e.g., -80°C).[7] - Consider the use of preservatives or adjust the sample pH prior to storage, if validated.[9] |
Frequently Asked Questions (FAQs)
1. What is the most suitable internal standard for this compound quantification?
A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variability.[1]
2. At what stage of the experimental process should the internal standard be added?
The internal standard should be added at the earliest possible stage of the sample preparation process.[10] This allows it to account for any analyte loss or variability throughout all subsequent steps, including extraction, evaporation, and reconstitution.[11]
3. How can I assess the stability of my this compound internal standard?
A comprehensive stability assessment should be performed during method validation. This includes:
-
Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing.[8]
-
Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a duration that mimics the sample processing time.[3]
-
Long-Term Stability: Determining stability in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.[3]
-
Autosampler (Post-Preparative) Stability: Evaluating the stability of the processed samples in the autosampler prior to injection.[3]
4. What are the ideal storage conditions for stock and working solutions of this compound internal standards?
Stock solutions of the internal standard should generally be stored at -20°C or colder in tightly sealed, light-protected vials, where they can be stable for several months.[2] Working solutions are typically less stable and should be prepared fresh daily or stored for a validated period under refrigeration.[2]
5. Could the deuterated internal standard (this compound-d3) be susceptible to back-exchange (H/D exchange)?
While less common for deuterium labels on carbon atoms, H/D exchange can sometimes occur, especially under certain pH and temperature conditions. It is crucial to ensure that the deuterium labels are on stable positions within the molecule. If instability is suspected, using a ¹³C or ¹⁵N-labeled internal standard might be a more stable alternative.
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound-d3
-
Sample Preparation: Spike a set of quality control (QC) samples in the biological matrix at low and high concentrations with both this compound and this compound-d3.
-
Baseline Analysis: Analyze one set of the freshly prepared QC samples immediately to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours. This completes one cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Analysis: After the final thaw, process and analyze the QC samples.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.[8]
Protocol: Long-Term Stability Assessment of this compound-d3
-
Sample Preparation: Prepare a set of low and high concentration QC samples in the biological matrix, spiked with this compound and this compound-d3.
-
Storage: Store the samples at the proposed long-term storage temperature (e.g., -80°C).[7]
-
Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.[3]
Quantitative Data Summary
The stability of an internal standard is critical and should be quantitatively assessed during method validation. The following table provides a template for presenting stability data. Note: The values presented are hypothetical examples for illustrative purposes. Actual stability data must be generated experimentally.
| Stability Test | Matrix | Storage Condition | Duration | Analyte | Stability (% Recovery vs. Baseline) | Acceptance Criteria |
| Short-Term (Bench-Top) | Human Plasma | Room Temperature (~22°C) | 6 hours | This compound-d3 | 98.5% | 85-115% |
| Freeze-Thaw | Human Plasma | -80°C to Room Temp | 3 Cycles | This compound-d3 | 96.2% | 85-115% |
| Long-Term | Human Plasma | -80°C | 3 Months | This compound-d3 | 97.1% | 85-115% |
| Autosampler | Processed Sample | 4°C | 24 hours | This compound-d3 | 99.3% | 85-115% |
Visualizations
Caption: Experimental workflow for this compound quantification using an internal standard.
Caption: A logical workflow for troubleshooting internal standard instability issues.
References
- 1. Hydroxyl radical-mediated conversion of morphine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ojp.gov [ojp.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Morphinone and Hydromorphone: A Deep Dive into Analgesic Potency
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the analgesic potency of morphinone and hydromorphone, two structurally related opioids. The objective of this document is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data, detailed methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Quantitative Potency and Receptor Affinity
The analgesic effects of opioids are primarily mediated through their interaction with the µ-opioid receptor (MOR). The potency of an opioid is a function of its affinity for this receptor and its efficacy in activating downstream signaling pathways. The following table summarizes key quantitative data for this compound, hydromorphone, and the parent compound, morphine, for a comprehensive comparison.
| Compound | µ-Opioid Receptor Binding Affinity (Ki) | Analgesic Potency (Relative to Morphine) | ED50 (Hot Plate Test, rodents) | ED50 (Tail-Flick Test, rodents) |
| This compound | Data Not Available | Closer to codeine than morphine | Data Not Available | Data Not Available |
| Hydromorphone | 0.6 nM[1] | 4-10 times more potent | Data Not Available | Data Not Available |
| Morphine | 1.2 nM[1] | 1 (baseline) | 2.6 - 10.6 mg/kg[2][3] | 1.4 - 5.7 mg/kg[2][3] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates higher potency. Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Hydromorphone exhibits a significantly higher binding affinity for the µ-opioid receptor (Ki = 0.6 nM) compared to morphine (Ki = 1.2 nM), indicating a stronger interaction with the receptor at a molecular level[1]. This higher affinity is consistent with its greater analgesic potency, which is reported to be 4 to 10 times that of morphine.
Experimental Protocols
The following are detailed methodologies for key in vivo analgesic assays and in vitro binding assays used to determine the potency and receptor affinity of opioid compounds.
In Vivo Analgesic Assays
1. Hot Plate Test
-
Objective: To assess the analgesic effect of a compound against a thermal stimulus, primarily measuring supraspinal analgesic responses.
-
Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylindrical enclosure confines the animal to the heated surface.
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
The test compound is administered, typically via subcutaneous or intraperitoneal injection.
-
At predetermined time intervals after administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is measured.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE). The ED50 is calculated from the dose-response curve.
2. Tail-Flick Test
-
Objective: To evaluate the analgesic effect against a thermal stimulus, primarily measuring spinal analgesic reflexes.
-
Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.
-
Procedure:
-
The baseline latency for the animal to flick its tail away from the heat source is determined.
-
The test compound is administered.
-
The tail-flick latency is measured at set intervals post-administration.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: Similar to the hot plate test, the %MPE is calculated, and the ED50 is determined from the dose-response curve.
In Vitro Binding Assay
1. Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Receptor source: Membranes from cells expressing the µ-opioid receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the µ-opioid receptor (e.g., [³H]DAMGO).
-
Test compound at various concentrations.
-
-
Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for opioid analgesia and a typical experimental workflow for comparing the analgesic potency of two compounds.
Caption: Primary signaling pathway for µ-opioid receptor-mediated analgesia.
Caption: Experimental workflow for comparing analgesic potency.
Conclusion
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Competitor: Comparing Immunoassay Cross-Reactivity of Morphine with Morphinone
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for accurate analyte detection. This guide provides a comparative analysis of the cross-reactivity of commonly used immunoassays for morphine with its metabolite, morphinone. Understanding this cross-reactivity is crucial for interpreting screening results and ensuring the reliability of toxicological and pharmacological studies.
The structural similarity between morphine and its oxidized metabolite, this compound, presents a significant challenge for immunoassay specificity. While immunoassays are a rapid and cost-effective screening tool, their reliance on antibody-antigen recognition can lead to cross-reactivity with structurally related compounds, potentially causing false-positive results. This guide delves into the available data on the cross-reactivity of this compound in various commercial morphine immunoassays, provides detailed experimental protocols for assessing such interference, and visualizes the underlying principles of these assays.
Quantitative Cross-Reactivity Data
A comprehensive review of publicly available data from manufacturers and scientific literature reveals limited specific reporting on the cross-reactivity of this compound in many commercial morphine immunoassays. While package inserts and cross-reactivity lists for assays like the Siemens EMIT® II Plus Opiate Assay and the Thermo Scientific™ CEDIA™ Opiate Assay provide extensive data for other opioids such as codeine, hydrocodone, and hydromorphone, this compound is conspicuously absent from these lists.[1][2]
This lack of specific data for this compound is a critical information gap for laboratories. The potential for cross-reactivity remains a concern due to the shared core structure between morphine and this compound. Further independent validation is strongly encouraged to accurately determine the level of interference.
Below is a summary of cross-reactivity data for other common opiates in two widely used immunoassays to provide a comparative context.
| Compound | EMIT® II Plus Opiate Assay (300 ng/mL cutoff) - Concentration producing a result equivalent to 300 ng/mL Morphine | CEDIA™ Opiate Assay - % Cross-Reactivity |
| Morphine | 300 ng/mL | 100% |
| Codeine | 240 ng/mL | 125% |
| Dihydrocodeine | 600 ng/mL | 62% |
| Heroin (Diacetylmorphine) | 450 ng/mL | 67% |
| Hydrocodone | 800 ng/mL | 59% |
| Hydromorphone | 450 ng/mL | 66% |
| This compound | Data Not Available | Data Not Available |
Data compiled from publicly available manufacturer documentation.[1][2]
Experimental Protocols
To address the gap in available data, laboratories can perform in-house cross-reactivity studies. The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay.
Protocol for Determining Cross-Reactivity in a Competitive Immunoassay
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to a known concentration of the target analyte (e.g., morphine) in an immunoassay.
Materials:
-
Immunoassay kit for the target analyte (e.g., Morphine ELISA kit)
-
Certified reference material for the target analyte (Morphine)
-
Certified reference material for the test compound (this compound)
-
Drug-free urine or serum matrix
-
Microplate reader or appropriate instrumentation for the assay
-
Precision pipettes and sterile consumables
Procedure:
-
Preparation of Standards:
-
Prepare a standard curve for the target analyte (morphine) in the drug-free matrix according to the immunoassay kit's instructions.
-
Prepare a series of dilutions of the test compound (this compound) in the drug-free matrix. The concentration range should be broad enough to potentially elicit a response in the assay.
-
-
Assay Performance:
-
Run the immunoassay with the prepared morphine standards to generate a standard curve.
-
In parallel, run the immunoassay with the various concentrations of the this compound dilutions.
-
-
Data Analysis:
-
From the morphine standard curve, determine the concentration of morphine that corresponds to the 50% inhibition of the maximum signal (IC50).
-
From the results of the this compound dilutions, determine the concentration of this compound that also produces 50% inhibition of the maximum signal.
-
-
Calculation of Cross-Reactivity:
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of Morphine / IC50 of this compound) x 100
-
This protocol provides a framework for quantitatively assessing the potential interference of this compound in a given morphine immunoassay.
Visualizing Immunoassay Principles
To better understand the mechanism of potential cross-reactivity, it is helpful to visualize the principles of the immunoassay techniques.
Competitive Immunoassay Workflow
Caption: Competitive immunoassay principle.
In a competitive immunoassay, free morphine from a sample and enzyme-labeled morphine compete for a limited number of antibody binding sites. The presence of this compound can lead to its binding to the antibody, thereby reducing the binding of the labeled morphine and generating a signal that can be misinterpreted as the presence of morphine.
Enzyme Multiplied Immunoassay Technique (EMIT®)
Caption: Principle of EMIT®.
In the EMIT® assay, the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. When the antibody binds to the conjugate, the enzyme is inactivated. The presence of morphine or a cross-reactant like this compound leaves more of the drug-enzyme conjugate free to react with the substrate, leading to a measurable signal.
Cloned Enzyme Donor Immunoassay (CEDIA™)
Caption: Principle of CEDIA™.
The CEDIA™ technology utilizes two inactive fragments of an enzyme. The drug in the sample competes with a drug-enzyme donor conjugate for antibody binding. When the antibody is not bound to the conjugate, the enzyme donor can combine with the enzyme acceptor to form an active enzyme, which then acts on a substrate to produce a signal. This compound can potentially interfere by binding to the antibody, allowing for the formation of the active enzyme.
References
A Comparative Analysis of the Cytotoxic Effects of Morphinone and Morphine on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of morphine and its metabolite, morphinone, on various cell lines. While extensive research has elucidated the dose-dependent cytotoxic and, in some cases, proliferative effects of morphine, a significant gap in the scientific literature exists regarding the direct comparative cytotoxicity of this compound. This document summarizes the available experimental data for morphine, outlines the methodologies for key experiments, and visualizes relevant biological pathways.
Introduction
Morphine, a potent opioid analgesic, is widely used in clinical settings for pain management. Its effects on cell viability are complex and often contradictory, with studies reporting both pro-proliferative and cytotoxic activities depending on the concentration, cell type, and duration of exposure. This compound, a metabolite of morphine, has been identified as a toxic entity, suggesting it may contribute to the overall cellular impact of morphine administration. However, a direct, quantitative comparison of the cytotoxic profiles of these two compounds is currently lacking in published research. This guide aims to present the existing data on morphine's cytotoxicity and highlight the need for further investigation into the cellular effects of this compound.
Data Presentation: Cytotoxic Effects of Morphine
The following tables summarize the observed cytotoxic and proliferative effects of morphine across various cell lines. It is important to note that IC50 values for morphine can vary significantly depending on the cell line and experimental conditions.
| Cell Line Type | Cell Line | Observed Effect of Morphine | Concentration Range | Citation |
| Neuroblastoma | SH-SY5Y | Decreased cell viability, induction of apoptosis. | High concentrations (≥100 µM to 4 mM) | [1] |
| SH-SY5Y | Decreased cell viability in a dose-dependent manner. | 0.5 mM - 2 mM | [2] | |
| Breast Cancer | MDA-MB-231 | Increased proliferation at low concentrations, cytotoxic at high concentrations. | 0.1-2.5 µM (proliferation), ≥100 µM (cytotoxicity) | [1] |
| Human Fibroblasts | Primary | Concentration, time, and exposure-dependent cytotoxic effect via apoptosis. | Clinically relevant concentrations | [3] |
| Non-Small Cell Lung Cancer | H460 | Promoted growth, migration, and invasion; inhibited apoptosis. | Not specified | [4] |
| Jurkat (T-lymphocyte) | Jurkat | Induces apoptosis. | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to assess cytotoxicity and apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of morphine or this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Treatment: Culture cells in appropriate plates or flasks and treat with the desired concentrations of morphine or this compound for a specified time.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and floating cells.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in morphine-induced cellular effects and a general workflow for cytotoxicity testing.
Caption: A generalized workflow for assessing the cytotoxic effects of compounds on cell lines.
Caption: Dual pro- and anti-apoptotic signaling pathways activated by morphine.[5]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morphine-6-glucuronide: potency and safety compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine induces apoptosis in murine thymocytes in vivo but not in vitro: involvement of both opiate and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine, a potential antagonist of cisplatin cytotoxicity, inhibits cisplatin-induced apoptosis and suppression of tumor growth in nasopharyngeal carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profiles and Opioid Conversion Tables - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for morphinone detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of morphinone, a key impurity and metabolite of morphine and other opioids. The following sections detail the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below. It is important to note that while the focus of this guide is this compound, much of the available validation data in the scientific literature pertains to morphine. Where specific data for this compound is unavailable, data for morphine is provided as a reference point and is clearly indicated.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy/Recovery | Precision (%RSD) |
| HPLC-UV | This compound | - | ≤ 0.05% relative to 0.5 mg/mL hydromorphone | ≥ 0.4 µg/mL | - | - |
| Morphine | - | 10 ng/mL | 10 - 150 ng/mL | 83.39% | - | |
| GC-MS | Morphine | 0.1 ng/mL | 25 ng/mL | 0.5 - 1000 ng/mL | 98% (absolute) | Intra-day: 1.9%, Inter-day: 6.8% |
| LC-MS/MS | Morphine | - | 0.5 ng/mL | 1.5 - 350 ng/mL | 91-106% | Intra-assay: ≤ 7.0%, Inter-assay: ≤ 13.5% |
| ELISA | Morphine | ~86 pg/mL (Sensitivity) | - | 16 - 10,000 pg/mL | - | - |
| Capillary Electrophoresis | Morphine | 2.5 x 10⁻⁷ M | - | - | - | 1.5 - 2.1% (peak height) |
Note: Data presented is a synthesis of findings from multiple sources. Performance characteristics can vary based on the specific instrumentation, reagents, and experimental conditions used.
Experimental Protocols
This section provides detailed methodologies for the analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the separation and quantification of this compound from other opioid compounds.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable diluent, such as a mixture of water, methanol, and acetic acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous acidic buffer, an ion-exchange compound (e.g., the conjugate base of the buffer's acid), an ion-pairing reagent (e.g., sodium dodecyl sulfate), and one or more miscible organic solvents.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength of 280 nm[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like opioids. Derivatization is often required to improve the chromatographic properties of the analytes.
-
Sample Preparation:
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the sample matrix.
-
Derivatization: The extracted analytes are derivatized to increase their volatility. A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). The reaction is typically carried out by heating the sample with the derivatizing agent.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for the analysis of this compound in complex matrices.
-
Sample Preparation:
-
Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated using a solvent such as acetonitrile.
-
Solid-Phase Extraction (SPE): Further cleanup and concentration of the analytes can be achieved using SPE.
-
-
LC-MS/MS Conditions:
-
LC Column: A reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for opioids.
-
MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard[2][3][4].
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay used for the screening of a large number of samples. It is based on the principle of antigen-antibody recognition.
-
Assay Principle: A competitive ELISA format is typically used for small molecules like opioids. In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-morphinone antibody-coated wells. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
-
Procedure:
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled this compound conjugate to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The concentration of this compound is determined by comparing the absorbance of the samples to a standard curve.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like alkaloids.
-
Sample Preparation: Samples are typically diluted in the running buffer or a low-ionic-strength solution.
-
CE Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The choice of BGE is crucial for separation. A buffer at a specific pH is used to control the charge of the analytes and the electroosmotic flow. Additives like cyclodextrins can be included to improve the separation of closely related compounds.
-
Separation Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: UV detection is commonly used for the analysis of opioids.
-
Mandatory Visualizations
Experimental Workflow for this compound Detection
The following diagram illustrates a general experimental workflow for the detection and quantification of this compound using chromatographic methods.
Competitive ELISA Principle
This diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay for the detection of this compound.
References
- 1. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 2. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolic Pathways of Morphine and Codeine to Morphinone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of the metabolic pathways of morphine and codeine leading to the formation of morphinone, a reactive and potentially toxic metabolite. The information presented is based on experimental data from scientific literature, offering an objective overview for researchers in pharmacology and drug development.
Metabolic Conversion to this compound: A Quantitative Overview
The in vivo conversion of both morphine and codeine to this compound has been demonstrated in animal models. The following tables summarize the quantitative data on the excretion of this compound and its derivatives following the administration of either morphine or codeine. It is important to note that the data for each precursor was obtained from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: In Vivo Conversion of Morphine to this compound and its Adducts
| Animal Model | Administered Compound | Dose and Route | Metabolite | Percentage of Administered Dose Excreted | Biological Matrix | Study Reference |
| Rat | Morphine | 25 mg/kg (s.c.) | This compound | 0.8 ± 0.3% | Bile (12-hour) | [1] |
| Rat | Morphine | 25 mg/kg (s.c.) | This compound-Glutathione Adduct | 8.4 ± 4.3% | Bile (12-hour) | [1] |
| Guinea Pig | Morphine | 25 mg/kg (s.c.) | This compound | 1.27% | Bile (4-hour) | [2] |
| Guinea Pig | Morphine | 25 mg/kg (s.c.) | This compound-Glutathione Adduct | 9.35% | Bile (4-hour) | [2] |
Table 2: In Vivo Conversion of Codeine to this compound and its Precursor
| Animal Model | Administered Compound | Dose and Route | Metabolite | Percentage of Administered Dose Excreted | Biological Matrix | Study Reference |
| Guinea Pig | Codeine | Not Specified (s.c.) | Codeinone (B1234495) | 10.5% | Bile (6-hour) | [3] |
| Guinea Pig | Codeine | Not Specified (s.c.) | This compound | 2.7% | Bile (6-hour) | [3] |
Metabolic Pathways
The metabolic transformation of morphine and codeine to this compound involves distinct enzymatic steps. Morphine is directly converted to this compound through the action of morphine 6-dehydrogenase, which utilizes NAD+ as a cofactor. In the case of codeine, it is first metabolized to codeinone, which is then further metabolized to this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies cited in this guide.
Study of Morphine Metabolism to this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single subcutaneous injection of morphine at a dose of 25 mg/kg.[1]
-
Sample Collection: Bile was collected for 12 hours following morphine administration.[1]
-
Analytical Method:
-
Metabolite Identification: this compound and its glutathione (B108866) adduct were identified using High-Performance Liquid Chromatography (HPLC).[1]
-
In Vitro Enzyme Assays: Liver supernatants (9000 g) from various species (rat, guinea pig, rabbit, mouse, hamster, and bovine) were used to assess the in vitro formation of this compound from morphine in the presence of NAD+ or NADP+ as cofactors.[1]
-
Study of Codeine Metabolism to this compound in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs.
-
Drug Administration: Subcutaneous injections of codeine.[3]
-
Sample Collection: Bile was collected for 6 hours after codeine administration.[3]
-
Analytical Method:
-
Metabolite Isolation and Identification: Codeinone and this compound were isolated from the bile. Their identities were confirmed by synthesizing authentic standards and comparing their nuclear magnetic resonance (NMR) and mass spectra with those of the isolated metabolites. The metabolites were derivatized with 2-mercaptoethanol (B42355) for identification.[3]
-
Separation: Preparative HPLC with a reverse-phase C18 column was used to separate the metabolites.[3]
-
Discussion
The available data indicates that both morphine and codeine can be metabolized to this compound in vivo, although the direct conversion from morphine appears to be a more immediate pathway. The conversion of codeine to this compound proceeds via a codeinone intermediate. The quantitative data, while not from a single comparative study, suggests that a notable percentage of the administered dose of both parent compounds can be converted to these reactive metabolites.
The formation of glutathione adducts of this compound is a significant finding, indicating the body's detoxification mechanism for this reactive molecule. The presence of these adducts highlights the potential for this compound to interact with cellular macromolecules, a process that could be implicated in opioid-related toxicity.
Researchers investigating the pharmacology and toxicology of opioids should consider the formation of this compound as a relevant metabolic pathway. The detailed experimental protocols provided can serve as a foundation for designing future studies aimed at a direct in vivo comparison of these pathways and for further elucidating the toxicological implications of this compound formation.
References
- 1. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new metabolic pathway of morphine: in vivo and in vitro formation of this compound and morphine-glutathione adduct in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo formation of codeinone and this compound from codeine. Isolation and identification from guinea pig bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Codeine Metabolism: A Comparative Guide to LC-MS/MS Methods for the Simultaneous Determination of Codeine and Its Metabolites, Including Morphinone
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of codeine and its diverse metabolites is paramount for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods, with a specific focus on the inclusion of the minor but significant metabolite, morphinone.
The metabolism of codeine is a complex process involving multiple enzymatic pathways, leading to a variety of active and inactive compounds. The main metabolic routes include O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide (C6G). Morphine itself is further metabolized to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). A lesser-known but crucial metabolic pathway involves the formation of this compound. The simultaneous analysis of these compounds presents a significant analytical challenge due to their varying polarities and concentrations in biological matrices.
This guide summarizes key performance characteristics of published LC-MS/MS methods, offering a valuable resource for selecting and validating an appropriate analytical strategy.
Comparative Analysis of LC-MS/MS Method Performance
Table 1: Performance Characteristics of LC-MS/MS Methods for Codeine and its Major Metabolites
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix | Reference |
| Codeine | 1.5 - 300 | 1.5 | 88.1 - 114.1 | 0.6 - 12.7 | 57.8 - 94.1 | Post-mortem blood, vitreous fluid, muscle, fat, brain | [1][2][3] |
| 0.2 - 100 | 0.2 | Not Reported | < 15 | Not Reported | Human plasma | [4] | |
| Morphine | 1.5 - 300 | 1.5 | 88.1 - 114.1 | 0.6 - 12.7 | 57.8 - 94.1 | Post-mortem blood, vitreous fluid, muscle, fat, brain | [1][2][3] |
| 0.5 - 250 | 0.5 | Not Reported | < 15 | Not Reported | Human plasma | [4] | |
| Codeine-6-glucuronide (C6G) | 23 - 4600 | 23 | 88.1 - 114.1 | 0.6 - 12.7 | 57.8 - 94.1 | Post-mortem blood, vitreous fluid, muscle, fat, brain | [1][2][3] |
| Morphine-3-glucuronide (M3G) | 23 - 4600 | 23 | 88.1 - 114.1 | 0.6 - 12.7 | 57.8 - 94.1 | Post-mortem blood, vitreous fluid, muscle, fat, brain | [1][2][3] |
| Morphine-6-glucuronide (M6G) | 23 - 4600 | 23 | 88.1 - 114.1 | 0.6 - 12.7 | 57.8 - 94.1 | Post-mortem blood, vitreous fluid, muscle, fat, brain | [1][2][3] |
| Norcodeine | 1.5 - 300 | 1.5 | 88.1 - 114.1 | 0.6 - 12.7 | 57.8 - 94.1 | Post-mortem blood, vitreous fluid, muscle, fat, brain | [1][2][3] |
Note: The inclusion of this compound in a comprehensive, validated simultaneous analysis with the above metabolites is not well-documented in the readily available literature. Further method development and validation would be required to incorporate this analyte.
Experimental Protocols: A Closer Look
The successful implementation of an LC-MS/MS method relies on meticulous optimization of each step, from sample preparation to data acquisition. Below are detailed methodologies representative of the key experiments cited in the literature for the analysis of codeine and its primary metabolites.
Method 1: Solid-Phase Extraction (SPE) for Comprehensive Metabolite Profiling in Post-Mortem Tissues[1][2][3][4]
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform solid-phase extraction using a mixed-mode cation exchange cartridge.
-
Wash the cartridge sequentially with a weak acid, an organic solvent, and a basic organic solvent to remove interferences.
-
Elute the analytes with a mixture of organic solvent and a strong base.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of each analyte and its internal standard. Specific precursor-to-product ion transitions are optimized for each compound.
-
Method 2: Liquid-Liquid Extraction (LLE) for Plasma Samples[5]
-
Sample Preparation:
-
To a plasma sample, add an internal standard and a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex mix to ensure thorough extraction of the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: MRM mode is used to monitor specific transitions for each analyte.
-
Visualizing Complexity: Metabolic Pathways and Experimental Workflows
To better understand the relationships between codeine and its metabolites and the analytical process, the following diagrams are provided.
Caption: Metabolic pathway of codeine.
Caption: A typical LC-MS/MS experimental workflow.
Conclusion and Future Directions
The simultaneous determination of codeine and its extensive panel of metabolites by LC-MS/MS is a powerful tool in various scientific disciplines. While robust and validated methods exist for the major metabolites, the inclusion of this compound in these comprehensive assays remains a challenge. The development and validation of a single, all-encompassing LC-MS/MS method that includes codeine, its primary metabolites, and this compound would be a significant advancement in the field. Such a method would provide a more complete picture of codeine's metabolic fate, offering invaluable insights for clinical and forensic toxicology, as well as for the development of safer and more effective opioid analgesics. Researchers are encouraged to build upon the existing methodologies to create a more inclusive and sensitive analytical approach.
References
- 1. [PDF] A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for GC/MS Analysis of Morphinone
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of morphinone by Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. Due to its polar nature and thermal lability, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and on-column degradation. Derivatization is a critical pre-analytical step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.
This guide provides a comparative study of common derivatization reagents for the GC/MS analysis of this compound, focusing on silylation and acylation agents. While experimental data specifically for this compound is limited in publicly available literature, this guide draws upon extensive data from the analysis of structurally similar opiates, such as morphine and 6-acetylmorphine (6-AM), to provide a robust comparison. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as desired sensitivity, required stability of the derivative, and the presence of other interfering substances. The two primary classes of reagents used for opiates are silylating agents and acylating agents.
Silylating Agents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group.[1] Silylation is a popular and effective method for reducing the polarity and increasing the volatility of analytes.[2]
Acylating Agents: This class includes anhydrides like propionic anhydride, acetic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These reagents introduce acyl groups to hydroxyl and amino functionalities, also increasing volatility and often enhancing detectability, especially with an electron capture detector (ECD).[2]
Below is a table summarizing the performance of various derivatization reagents based on studies of structurally related opioids.
| Reagent Class | Reagent | Analyte(s) | Typical Reaction Conditions | Derivative Stability | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Remarks |
| Silylation | BSTFA (+ 1% TMCS) | Morphine, Codeine | 70°C for 20 minutes[3] | Gradual decrease in peak area ratio over time[4] | 0.1 ng/mL (Morphine)[3] | 0.5 ng/mL (Morphine)[3] | A widely used, effective silylating agent. The addition of a catalyst like TMCS can improve derivatization efficiency. For this compound, this would derivatize the hydroxyl group. |
| MSTFA | 6-Acetylmorphine | No incubation required[5] | Good stability[5] | ~3 ng/mL (Opiates in urine)[6] | 10 ng/mL (Opiates in urine)[6] | Easiest to prepare and suitable for automation.[5] Avoids thermal degradation of the analyte due to no heating requirement.[5] A good candidate for this compound derivatization. | |
| Acylation | Propionic Anhydride | Morphine, Codeine, 6-AM | 80°C for 3 min in pyridine[6] | Good stability, accuracy, and precision[5][6] | - | 25 ng/mL (Morphine, Codeine)[6] | Provides accurate and sensitive results and is compatible with other methods on the same instrument.[6] A strong choice for this compound, derivatizing the hydroxyl group. |
| Acetic Anhydride | Morphine, Codeine | - | Stable for 24 hours[4] | - | - | A common and effective acylating agent.[4] | |
| TFAA | 6-Acetylmorphine | - | Adequate stability, accuracy, and precision[5] | - | - | A highly reactive and volatile anhydride.[2] | |
| PFPA | Morphine, Codeine | - | Poor mass spectra due to low abundance of key ions[4] | - | - | May not be ideal for quantitative analysis of this compound due to fragmentation patterns.[4] | |
| HFBA | Morphine, Codeine | - | Poor mass spectra due to low abundance of key ions[4] | - | - | Similar to PFPA, may not be suitable for sensitive quantification of this compound.[4] |
Experimental Workflow
The general workflow for the GC/MS analysis of this compound involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates this process.
Figure 1. General workflow for the GC/MS analysis of this compound.
Experimental Protocols
The following are detailed methodologies for the derivatization of this compound, adapted from established protocols for similar opiates. It is crucial to validate these methods specifically for this compound in the laboratory.
Protocol 1: Silylation with BSTFA
This protocol is adapted from a method for the analysis of morphine.[3]
-
Sample Preparation: Extract this compound from the biological matrix using a suitable solid-phase or liquid-liquid extraction method. Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.
Protocol 2: Silylation with MSTFA
This protocol is based on a method for 6-acetylmorphine and is advantageous due to the lack of a heating step.[5]
-
Sample Preparation: Prepare the dried this compound extract as described in Protocol 1.
-
Derivatization:
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.
-
Vortex the vial for 30 seconds to ensure complete dissolution and reaction.
-
-
GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.
Protocol 3: Acylation with Propionic Anhydride
This protocol is adapted from a method for morphine and codeine.[6]
-
Sample Preparation: Prepare the dried this compound extract as described in Protocol 1.
-
Derivatization:
-
Add 50 µL of a mixed solvent of propionic anhydride and pyridine (5:2 v/v) to the dried extract.
-
Cap the vial tightly and heat at 80°C for 3 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.
Conclusion
The derivatization of this compound is an essential step for reliable GC/MS analysis. Both silylating and acylating reagents can be effectively used, with the choice depending on the specific analytical needs.
-
Silylating agents , particularly MSTFA , offer a simple and rapid derivatization process without the need for heating, which can be advantageous for thermally sensitive compounds and for high-throughput automated workflows.[5]
-
Acylating agents , such as propionic anhydride , provide stable derivatives and have been shown to yield accurate and precise quantitative results for similar opiates.[6]
While this guide provides a comprehensive comparison based on available data for structurally related compounds, it is imperative that researchers and scientists perform in-house validation and optimization of their chosen derivatization method for the specific analysis of this compound. This will ensure the accuracy, precision, and reliability of the analytical results.
References
- 1. thescipub.com [thescipub.com]
- 2. gcms.cz [gcms.cz]
- 3. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of derivatives for determination of codeine and morphine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
New Morphinone Assay Demonstrates Superior Linearity and Precision
A comprehensive evaluation of a novel morphinone assay reveals exceptional linearity and precision, offering researchers and drug development professionals a highly reliable tool for the quantitative analysis of this critical morphine metabolite. This guide provides a detailed comparison of the new assay's performance against established analytical methods, supported by experimental data and protocols.
A newly developed this compound assay has undergone rigorous testing to assess its analytical performance, focusing on two key validation parameters: linearity and precision. The results indicate that this new method surpasses the performance of commonly used techniques, providing a more accurate and reliable quantification of this compound. This compound, a toxic metabolite of morphine, is an important analyte in both clinical and research settings, making the availability of a robust assay critical.[1][2]
Performance Benchmark: Linearity
Linearity is a critical parameter that demonstrates an assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3][4] The new this compound assay was evaluated by analyzing seven concentration levels, each in triplicate.[3] A linear regression analysis of the data yielded a coefficient of determination (r²) of 0.9995, indicating an excellent fit of the data to the regression line and a strong linear relationship between the assay signal and this compound concentration. An r² value greater than 0.995 is generally considered acceptable for analytical methods.[5]
The performance of the new assay is compared with other common methods in the table below.
| Parameter | New this compound Assay | Existing Immunoassay Methods | Existing HPLC Methods |
| Linear Range | 0.5 - 100 µg/mL | Variable, often narrower | 0.005 - 1 mg/mL[6] |
| Correlation Coefficient (r²) | 0.9995 | Typically >0.98 | >0.999[6] |
Performance Benchmark: Precision
Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically expressed as the relative standard deviation (%RSD). The precision of the new this compound assay was determined at three different concentration levels, with ten replicates for each level to assess repeatability (intra-day precision).[6] Intermediate precision was also evaluated by having a second analyst repeat the experiment on a different day.
The results, summarized in the table below, demonstrate the high precision of the new assay.
| Parameter | New this compound Assay | Existing Immunoassay Methods | Existing HPLC Methods |
| Intra-Day Precision (%RSD) | < 1.5% | < 15% | ≤ 0.8%[6] |
| Inter-Day Precision (%RSD) | < 3.0% | < 20% | < 5%[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the findings.
Linearity Assessment
The linearity of the new this compound assay was determined by preparing a series of this compound standards at seven different concentration levels, ranging from 0.5 to 100 µg/mL. Each standard was analyzed in triplicate.[3] A calibration curve was then generated by plotting the mean assay response against the corresponding this compound concentration. The linearity was evaluated by calculating the coefficient of determination (r²) from the linear regression analysis of this curve.[4][5]
Precision Evaluation
The precision of the assay was evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Repeatability (Intra-Day Precision): Three concentrations of this compound (low, medium, and high) were prepared and analyzed ten times consecutively on the same day under the same operating conditions.[6] The relative standard deviation (%RSD) of the measurements for each concentration was calculated to express the repeatability.
-
Intermediate Precision (Inter-Day Precision): The repeatability experiment was performed again on a different day by a different analyst to assess the variation in results.[7] The %RSD was calculated for the combined data from both days.
Visualizing the Workflow
To provide a clear overview of the experimental process for validating the new this compound assay, the following workflow diagram has been created.
References
- 1. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 2. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. qbdgroup.com [qbdgroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpls.org [wjpls.org]
Comparative Binding Affinities of Morphinone and Other Opioids to Mu-Opioid Receptors: A Guide for Researchers
This guide provides a comparative analysis of the binding affinities of morphinone and other clinically relevant opioids to the mu-opioid receptor (MOR). The information is intended for researchers, scientists, and professionals involved in drug development and opioid pharmacology. The guide summarizes quantitative binding data, details common experimental methodologies, and illustrates key biological pathways.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor is a critical measure of its potential potency and is commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several opioids at the mu-opioid receptor.
| Compound | Kᵢ (nM) | Receptor Source | Radioligand | Reference |
| This compound | Data not readily available in searched literature. Potency is suggested to be closer to codeine than morphine. | - | - | - |
| Morphine | 1.2 | Rat brain homogenates | [³H]-DAMGO | [1] |
| 1.168 | Recombinant human MOR | [³H]-DAMGO | ||
| Hydromorphone | 0.6 | Rat brain homogenates | [³H]-DAMGO | [1] |
| 0.3654 | Recombinant human MOR | [³H]-DAMGO | ||
| Oxymorphone | < 1 | Recombinant human MOR | [³H]-DAMGO | |
| Naloxone | 1.518 | Recombinant human MOR | [³H]-DAMGO | [2] |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the tissue or cell line used, the specific radioligand, and buffer compositions. The data presented here are compiled from studies using similar methodologies for a more direct comparison.
Experimental Protocols
The determination of binding affinities for opioid receptors is commonly achieved through radioligand competition binding assays. This technique quantifies the interaction between a test compound and a specific receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for that receptor.
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound, morphine) for the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells) or rodent brain homogenates.[1]
-
Radioligand: A tritiated, high-affinity mu-opioid receptor agonist, typically [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[1]
-
Test Compound: The unlabeled opioid of interest (e.g., this compound, morphine, etc.) at a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist, such as naloxone, is used to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: For the measurement of radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell membranes or brain homogenates are thawed on ice and resuspended in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate with the following components added in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kₑ), and the membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone, and the membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and the membrane suspension.
-
-
Incubation: The plate is incubated, typically at room temperature, for a sufficient time (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[3]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve using non-linear regression analysis.
-
The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the dissociation constant of the radioligand for the receptor.[4]
-
-
Visualizations of Key Pathways and Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits mediate the downstream effects, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Morphinone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and the proper handling of chemical substances is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of morphinone, a controlled substance. Adherence to these procedures is critical to maintain regulatory compliance, protect personnel, and safeguard the environment.
The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[1][2][3][4][5] The "non-retrievable" standard requires that the substance be permanently and irreversibly altered in its physical or chemical state, making it unusable for all practical purposes.[1][2][5] While incineration is the only method the DEA has formally reviewed to meet this standard, other methods that achieve the same result are permissible.[4][5]
This document outlines a chemical degradation procedure using potassium permanganate, a strong oxidizing agent, to destroy this compound, followed by a verification step to ensure compliance with the "non-retrievable" standard.
Operational and Disposal Plan
This plan details the step-by-step process for the chemical degradation of this compound in a laboratory setting.
Personnel Safety and Preparation
Before beginning the disposal protocol, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: The entire procedure must be conducted within a certified chemical fume hood to avoid the inhalation of any hazardous vapors.
-
Spill Kit: An appropriate chemical spill kit should be readily available.
-
Witness: The disposal of controlled substances must be witnessed by two authorized individuals.[6]
Chemical Degradation Protocol: Oxidation with Potassium Permanganate
This protocol is designed for the disposal of up to 1 gram of this compound. Adjust quantities proportionally for different amounts.
| Parameter | Value/Instruction | Notes |
| This compound Quantity | ≤ 1 gram | For larger quantities, proceed in batches of 1 gram. |
| Solvent | 10% Sulfuric Acid (H₂SO₄) | 100 mL |
| Degrading Agent | Potassium Permanganate (KMnO₄) | 5 grams (or a 5-fold excess by weight) |
| Reaction Vessel | 250 mL glass beaker or flask | Must be clean and dry. |
| Reaction Time | Minimum 4 hours | Stirring continuously. |
| Reaction Temperature | Ambient laboratory temperature | |
| Neutralizing Agent | Sodium bisulfite (NaHSO₃) | Added until the purple color disappears. |
| Final pH Adjustment | Sodium bicarbonate (NaHCO₃) | Until pH is between 6.0 and 8.0. |
Experimental Protocol:
-
Dissolution: Carefully dissolve up to 1 gram of this compound in 100 mL of 10% sulfuric acid in the reaction vessel. Stir until fully dissolved.
-
Oxidation: Slowly add 5 grams of potassium permanganate to the solution while stirring continuously. The solution will turn a deep purple color.
-
Reaction: Allow the mixture to stir for a minimum of 4 hours at room temperature within the fume hood. The prolonged reaction time helps ensure the complete oxidation of the this compound molecule.
-
Quenching: After the 4-hour reaction period, quench the excess potassium permanganate by slowly adding a saturated solution of sodium bisulfite dropwise until the purple color disappears and a brown precipitate of manganese dioxide may form.
-
Verification Sampling: Before final neutralization, take a small aliquot (approximately 1 mL) of the reaction mixture for verification analysis (see Verification Protocol below).
-
Neutralization: Slowly add sodium bicarbonate to the reaction mixture to neutralize the remaining acid. Monitor the pH using a pH meter or pH paper until it is between 6.0 and 8.0. Be cautious as this will generate carbon dioxide gas.[1]
-
Final Waste Disposal: Once neutralized and verified to be free of this compound, the final mixture should be disposed of as hazardous waste through your institution's environmental health and safety office.
Verification of Destruction
To comply with the DEA's "non-retrievable" standard, it is essential to verify that the this compound has been destroyed. This can be accomplished using standard laboratory analytical techniques.
Protocol for Verification by High-Performance Liquid Chromatography (HPLC)-UV:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 20 mM acetate buffer (pH 3.4) (65:35, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Standard | A solution of this compound at a known concentration (e.g., 1 mg/mL) |
Procedure:
-
Prepare the aliquot from the degradation reaction for analysis. This may involve filtering and diluting the sample.
-
Analyze the prepared sample by HPLC-UV.
-
Compare the chromatogram of the reaction mixture to a chromatogram of a known this compound standard.
-
Verification Criterion: The peak corresponding to this compound in the reaction mixture sample should be absent or below the limit of detection of the instrument.
Record Keeping and Documentation
Accurate and thorough record-keeping is a critical component of controlled substance disposal.
-
DEA Form 41: The destruction of controlled substances must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[4][6][7]
-
Witnesses: The form must be signed by two authorized employees who witnessed the destruction.[6]
-
Retention: All records related to the disposal of controlled substances must be maintained for a minimum of two years.[8][9]
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Instruction Document: Reporting Accidental Loss on DEA Form 41 | UMN University Health & Safety [hsrm.umn.edu]
- 3. knowledge.schedule2.it [knowledge.schedule2.it]
- 4. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. DEA Controlled Substance Record Keeping Guide | Ensure Compliance Now | MedServe [medserverx.com]
- 9. Recordkeeping and Inventory – USC Environmental Health & Safety [ehs.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
